Product packaging for 5-Chloro-1,2,4-thiadiazole(Cat. No.:CAS No. 38362-15-1)

5-Chloro-1,2,4-thiadiazole

Cat. No.: B1348767
CAS No.: 38362-15-1
M. Wt: 120.56 g/mol
InChI Key: RZKVGQCJNANFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C2HClN2S and its molecular weight is 120.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HClN2S B1348767 5-Chloro-1,2,4-thiadiazole CAS No. 38362-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-4-1-5-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKVGQCJNANFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338278
Record name 5-Chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38362-15-1
Record name 5-Chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloro-1,2,4-thiadiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Chloro-1,2,4-thiadiazole. This heterocyclic compound serves as a versatile building block in medicinal chemistry and agrochemical development, with its derivatives exhibiting a wide range of biological activities.

Core Properties and Data

This compound is a halogenated five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The presence of a reactive chlorine atom at the 5-position makes it a key intermediate for the synthesis of a diverse array of substituted 1,2,4-thiadiazole (B1232254) derivatives through nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂HClN₂S
CAS Number 38362-15-1
Molecular Weight 120.56 g/mol
Appearance Colorless to pale yellow liquid/solid
Melting Point -8 to 7 °C
Boiling Point 122.0-122.5 °C (at 758 Torr)
Density 1.6 ± 0.1 g/cm³
Solubility Sparingly soluble in water

Synthesis and Purification

General Experimental Protocol: Synthesis of 5-Halo-1,2,4-thiadiazoles

This protocol describes a generalized method for the synthesis of 5-halo-1,2,4-thiadiazoles, which can be adapted for this compound.

Materials:

  • Appropriate N-amidino-N'-aryl/alkylthiourea precursor

  • Oxidizing agent (e.g., halogens like chlorine or bromine, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS))

  • Inert solvent (e.g., dichloromethane, chloroform, or acetonitrile)

  • Stirring apparatus

  • Reaction vessel with a reflux condenser and a dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the N-amidino-N'-aryl/alkylthiourea precursor in an appropriate inert solvent in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., chlorine in the same solvent) to the stirred reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess halogen.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques.

Recrystallization:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography:

  • Prepare a silica (B1680970) gel column using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 1,2,4-Thiadiazole Derivatives

TechniqueCharacteristic Features
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shift of the proton at C3 would be a key indicator.[2][3]
¹³C NMR The carbon atoms of the thiadiazole ring typically resonate in the range of δ 150-180 ppm.[2][3][4]
FT-IR (cm⁻¹) Characteristic peaks for the C=N stretching vibration (around 1600-1650 cm⁻¹), C-S stretching, and ring vibrations are expected.[2][5][6]
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns often involve the loss of the chlorine atom and cleavage of the thiadiazole ring.[7][8][9]

Reactivity and Chemical Transformations

The 5-position of the 1,2,4-thiadiazole ring is highly susceptible to nucleophilic substitution, making this compound a valuable precursor for creating a library of derivatives.[1] The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.

Nucleophilic_Substitution Thiadiazole This compound N-S-C(Cl)=N-CH Product 5-Substituted-1,2,4-thiadiazole N-S-C(Nu)=N-CH Thiadiazole->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) LeavingGroup Chloride (Cl⁻) Product->LeavingGroup Anticancer_Signaling_Pathway Potential Anticancer Mechanism of Thiadiazole Derivatives Thiadiazole Thiadiazole Derivative EGFR EGFR Thiadiazole->EGFR Inhibition Akt Akt Thiadiazole->Akt Inhibition Apoptosis Apoptosis Thiadiazole->Apoptosis Induction EGFR->Akt Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival Akt->Survival Insecticide_Mechanism Potential Insecticidal Mechanism of Thiadiazole Derivatives Thiadiazole Thiadiazole-based Insecticide mAChR Muscarinic Acetylcholine Receptor (mAChR) Thiadiazole->mAChR Agonist Neuron Insect Neuron mAChR->Neuron Activates Signal Continuous Nerve Signal Transmission Neuron->Signal Paralysis Paralysis & Death Signal->Paralysis Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Characterization->Screening Mechanism Mechanism of Action Studies (e.g., Western blot, cell cycle analysis) Screening->Mechanism Vivo In vivo Studies (Animal Models) Mechanism->Vivo

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,4-thiadiazole is a heterocyclic organic compound with the chemical formula C₂HClN₂S.[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The 1,2,4-thiadiazole (B1232254) ring is a stable aromatic system, and the presence of a chlorine atom at the 5-position imparts significant reactivity, making it a versatile intermediate for the synthesis of more complex molecules.[2][3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its chemical reactivity and experimental workflows.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂HClN₂S[1][4]
Molecular Weight 120.56 g/mol [1][4]
Appearance Yellow liquid[1]
Melting Point -8 to -7 °C[5]
Boiling Point 122.0-122.5 °C (at 758 Torr)[5]
Density 1.6 ± 0.1 g/cm³[5]
Water Solubility 7.5 g/L (at 25 °C)[1]
pKa (Predicted) -0.66 ± 0.10[1]
LogP (XLogP3) 1.7[4][5]
Flash Point 70.0 ± 22.6 °C[5]
Refractive Index 1.580[5]
Storage Temperature 2-8°C under inert gas[1]

Core Physicochemical Characteristics

Stability and Reactivity

1,2,4-thiadiazoles are generally stable due to the aromatic nature of the ring.[2] However, the parent 1,2,4-thiadiazole can be sensitive to strong acids, alkalis, and oxidizing or reducing agents.[3] For substituted 1,2,4-thiadiazoles like this compound, the reactivity is largely influenced by the substituents. The electron density at the carbon atoms of the 1,2,4-thiadiazole ring is low, particularly at the C5 position.[3] This makes the 5-position highly susceptible to nucleophilic substitution, where the chlorine atom can be readily displaced by various nucleophiles.[2][3] This reactivity is a key feature in its use as a synthetic intermediate.

Nucleophilic Substitution at the 5-Position of 1,2,4-Thiadiazole Ring Thiadiazole This compound (C₂HClN₂S) Product 5-Substituted-1,2,4-thiadiazole Thiadiazole->Product Substitution Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Chloride Ion (Cl⁻) Product->LeavingGroup Displaced General Synthesis Workflow for 1,2,4-Thiadiazoles Start Starting Materials (e.g., Amidines, Thioamides) Intermediate Intermediate Formation (e.g., Imidoyl Thiourea) Start->Intermediate Cyclization Oxidative Cyclization (S-N Bond Formation) Intermediate->Cyclization Product 1,2,4-Thiadiazole Derivative Cyclization->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Workflow for Solubility Determination (Shake-Flask Method) Start Add Excess Solute to Solvent Equilibrate Agitate at Constant Temperature (24-48h) Start->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Filter Filter Supernatant Settle->Filter Analyze Quantify Concentration (HPLC, UV-Vis) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate

References

An In-depth Technical Guide to 5-Chloro-1,2,4-thiadiazole (CAS Number: 38362-15-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,4-thiadiazole is a halogenated five-membered heterocyclic compound that serves as a crucial building block in medicinal chemistry and agrochemical research. Its unique structural features, particularly the presence of a reactive chlorine atom, make it a versatile synthon for the development of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with a faint odor.[1] It is characterized by a thiadiazole ring substituted with a chlorine atom at the 5-position. This substitution pattern significantly influences the compound's reactivity and physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 38362-15-1[2]
Molecular Formula C₂HClN₂S[2]
Molecular Weight 120.56 g/mol [2]
Appearance Colorless to pale yellow solid or liquid[1][3]
Melting Point -8 to 7 °C
Boiling Point 122.0-122.5 °C (at 758 Torr)
Density 1.6 ± 0.1 g/cm³
Solubility Sparingly soluble in water (7.5 g/L at 25°C)[3]
Flash Point 70.0 ± 22.6 °C
XLogP3 1.7[2]

Synthesis

A plausible synthetic route for this compound could involve the cyclization of a suitable precursor containing the N-C-S and N-C-Cl fragments.

Diagram 1: General Synthetic Approach for 1,2,4-Thiadiazoles

G Amidoxime Amidoxime/Amidine Intermediate Thioacyl Intermediate Amidoxime->Intermediate Reaction Thioacylating_Agent Thioacylating Agent (e.g., Thiophosgene) Thioacylating_Agent->Intermediate Thiadiazole 1,2,4-Thiadiazole (B1232254) Core Intermediate->Thiadiazole Intramolecular Condensation Cyclization Oxidative Cyclization

Caption: A generalized workflow for the synthesis of the 1,2,4-thiadiazole ring system.

Reactivity and Experimental Protocols

The primary mode of reactivity for this compound is nucleophilic substitution at the C5 position. The electron-withdrawing nature of the thiadiazole ring and the good leaving group ability of the chloride anion facilitate the displacement of the chlorine atom by a wide range of nucleophiles. This reactivity is central to its utility as a building block for creating diverse molecular libraries.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce a wide range of functional groups at the 5-position of the thiadiazole ring.

Diagram 2: Nucleophilic Substitution on this compound

G Start This compound Product 5-Substituted-1,2,4-thiadiazole Start->Product Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) Nucleophile->Product HCl HCl Product->HCl

Caption: General scheme of nucleophilic substitution at the 5-position of this compound.

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives

The following is a generalized protocol based on reactions with analogous chloro-thiadiazoles and is provided for illustrative purposes. Specific reaction conditions may need to be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Reagents: Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and reflux, and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 5-amino-1,2,4-thiadiazole derivative.

  • Characterization: Characterize the purified product by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectral Data

While specific experimental spectra for this compound are not widely published, typical spectral characteristics for related thiadiazole derivatives can be inferred.

Table 2: Expected Spectral Characteristics

Technique Expected Features
¹H NMR A singlet in the aromatic region for the C3-H proton.
¹³C NMR Two signals in the aromatic region corresponding to the C3 and C5 carbons of the thiadiazole ring.
IR Characteristic peaks for C=N and C-S stretching vibrations within the heterocyclic ring.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Drug Development

The 1,2,4-thiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of 1,2,4-thiadiazole have been reported to exhibit a broad range of pharmacological activities.[5]

Diagram 3: Workflow for Drug Discovery using this compound

G Start This compound Library Diverse Library of 5-Substituted-1,2,4-thiadiazoles Start->Library Nucleophilic Substitution Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt SAR Studies Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical workflow illustrating the use of this compound in drug discovery.

Biological Activities of 1,2,4-Thiadiazole Derivatives

Derivatives of 1,2,4-thiadiazole have been investigated for a variety of therapeutic applications, including:

  • Anticancer Activity: Certain 1,2,4-thiadiazole derivatives have shown cytotoxic activity against various cancer cell lines.[5][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Antimicrobial and Antifungal Activity: The thiadiazole nucleus is present in several antimicrobial and antifungal agents.

  • Enzyme Inhibition: The 1,3,4-thiadiazole (B1197879) scaffold, a close isomer, is known to be a core structure in inhibitors of enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases.[7][8] It is plausible that 1,2,4-thiadiazole derivatives could also target a similar range of enzymes.

While specific signaling pathways directly modulated by this compound have not been elucidated, the biological activities of its derivatives suggest potential interactions with key cellular pathways involved in inflammation, cell cycle regulation, and microbial pathogenesis. Further research is needed to identify the precise molecular targets and mechanisms of action.

Safety and Handling

Detailed safety information for this compound is limited.[3] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its predictable reactivity, primarily through nucleophilic substitution, allows for the straightforward generation of diverse chemical libraries for screening in drug discovery and agrochemical research. While further studies are required to fully elucidate its own biological activity and to develop specific, high-yield synthetic protocols, the existing body of literature on its derivatives highlights the significant potential of this compound in the development of novel therapeutic agents and other commercially important chemicals.

References

An In-depth Technical Guide to C2HClN2S Thiadiazole Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C2HClN2S thiadiazole, molecules of significant interest in medicinal chemistry. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, and their various isomeric forms serve as crucial scaffolds in the development of therapeutic agents.[1][2] This document details the IUPAC nomenclature, synthesis protocols, physicochemical properties, and biological activities of the primary chlorothiadiazole isomers, presenting a comparative analysis to aid in research and drug development endeavors.

Isomeric Landscape and IUPAC Nomenclature

The molecular formula C2HClN2S corresponds to several structural isomers of chlorothiadiazole, arising from the different arrangements of the sulfur and nitrogen atoms within the five-membered ring and the position of the chlorine atom. The four fundamental thiadiazole rings are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879).[1] For each of these, the chlorine atom can be substituted at different carbon positions, leading to the following key isomers:

Isomer Ring SystemIUPAC Name
1,2,3-Thiadiazole4-Chloro-1,2,3-thiadiazole
5-Chloro-1,2,3-thiadiazole
1,2,4-Thiadiazole3-Chloro-1,2,4-thiadiazole
5-Chloro-1,2,4-thiadiazole
1,2,5-Thiadiazole3-Chloro-1,2,5-thiadiazole (B1282117)
1,3,4-Thiadiazole2-Chloro-1,3,4-thiadiazole

Physicochemical and Spectroscopic Data

A comparative summary of the available physicochemical and spectroscopic data for key C2HClN2S thiadiazole isomers is presented below. This data is essential for the identification, characterization, and quality control of these compounds in a research and development setting.

IUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Spectroscopic Data Highlights
3-Chloro-1,2,5-thiadiazole 120.56[3]123-124[4]1H NMR (CCl4): δ 8.5 ppm (s, 1H). IR (Neat): Bands at 1488, 1380, 1280, 1030, 860, 780 cm-1. MS (EI): m/z 120 (M+), 94, 85, 70, 59.
This compound 120.56--
2-Chloro-1,3,4-thiadiazole 120.56--
4-Chloro-1,2,3-thiadiazole 120.56--
5-Chloro-1,2,3-thiadiazole 120.56--
3-Chloro-1,2,4-thiadiazole 120.56--

Experimental Protocols: Synthesis of Chlorothiadiazole Isomers

Detailed and reproducible synthetic methods are critical for obtaining high-purity compounds for biological evaluation. The following section outlines representative synthesis protocols for key C2HClN2S thiadiazole isomers.

Synthesis of 3-Chloro-1,2,5-thiadiazole

A common method for the synthesis of 3-chloro-1,2,5-thiadiazole involves the reaction of aminoacetonitrile (B1212223) bisulfate with sulfur monochloride in dimethylformamide (DMF).[4]

Procedure:

  • To a stirred solution of sulfur monochloride (3 moles) in dimethylformamide (450 ml) at 0-5 °C, add aminoacetonitrile bisulfate (1 mole) over 30 minutes, maintaining the temperature at 0-5 °C.[4]

  • Stir the reaction mixture for 22 hours at approximately 0 °C.[4]

  • Pour the reaction mixture into ice water (450 ml).[4]

  • Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107 °C.[4]

  • Extract the distillate containing water and 3-chloro-1,2,5-thiadiazole with petroleum ether.[4]

  • Wash the combined petroleum ether extracts with water and dry over magnesium sulfate.[4]

  • Distill the dried ether solution, collecting the fraction at 123-124 °C to yield pure 3-chloro-1,2,5-thiadiazole.[4]

General Synthesis of 1,3,4-Thiadiazoles

Many 1,3,4-thiadiazole derivatives are synthesized from thiosemicarbazide (B42300). A general route involves the cyclization of a thiosemicarbazide with an acyl chloride.[5] For the synthesis of 2-chloro-1,3,4-thiadiazole, a suitable starting material would be a derivative that can be converted to the chloro-substituted final product.

Conceptual Workflow for 1,3,4-Thiadiazole Synthesis:

G Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Thiosemicarbazide->Acylthiosemicarbazide Acylation AcylChloride Acyl Chloride (or other acylating agent) AcylChloride->Acylthiosemicarbazide Thiadiazole 2-Substituted-5-amino- 1,3,4-thiadiazole Acylthiosemicarbazide->Thiadiazole Cyclization/ Dehydration DehydratingAgent Dehydrating Agent (e.g., H2SO4, POCl3) DehydratingAgent->Thiadiazole Diazotization Diazotization (e.g., NaNO2, HCl) Thiadiazole->Diazotization Sandmeyer Sandmeyer Reaction (e.g., CuCl) Diazotization->Sandmeyer ChloroThiadiazole 2-Chloro-5-substituted- 1,3,4-thiadiazole Sandmeyer->ChloroThiadiazole

Caption: General synthesis workflow for 2-chloro-1,3,4-thiadiazoles.

Biological Activities and Potential Signaling Pathways

Thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][6] While specific quantitative data for the parent C2HClN2S isomers is limited, studies on related derivatives provide insights into their potential mechanisms of action.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several studies have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key target for the anticancer effects of thiadiazole derivatives.[7][8] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[8] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7]

Docking studies have suggested that some thiadiazole derivatives can bind to the active site of the Akt enzyme, inhibiting its activity.[7] This inhibition can be achieved through various interactions, including hydrogen bonding and π-π stacking with key amino acid residues in the enzyme's active site.

Hypothesized Mechanism of Action of Anticancer Thiadiazoles:

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Spectral Data Analysis of 5-Chloro-1,2,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data analysis of 5-Chloro-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct and complete experimental spectral data for this specific molecule in public databases, this document synthesizes information from closely related analogs and theoretical predictions to offer a robust analytical framework. The guide details standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data. All quantitative information is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and relationships inherent to the spectral analysis process are visualized using Graphviz diagrams to aid in the structural elucidation of this compound and similar compounds.

Introduction

This compound (C₂HClN₂S) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with a chlorine substituent at the 5-position.[1] The thiadiazole ring system is a critical scaffold in the development of various pharmaceutical and agrochemical agents.[2] A thorough understanding of the spectral characteristics of this compound is paramount for its identification, purity assessment, and the structural confirmation of its derivatives. This guide consolidates predictive data and information from analogous compounds to provide a detailed spectral analysis.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for this compound. This data is compiled from the analysis of closely related compounds, such as 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915), and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H~8.5 - 9.0SingletN/AThe single proton is attached to the carbon at the 3-position. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the ring.
¹³CC3: ~150 - 155SingletN/AThe chemical shift of C3 is influenced by the attached proton and adjacent nitrogen atoms.
C5: ~170 - 175SingletN/AThe chemical shift of C5 is significantly downfield due to the direct attachment of the electronegative chlorine atom and the adjacent sulfur and nitrogen atoms. Data from the related compound 5-chloro-3-phenyl-1,2,4-thiadiazole shows a similar downfield shift for the carbon at the 5-position.[3]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch~3100 - 3000WeakAromatic C-H stretching vibration.
C=N Stretch~1600 - 1500Medium-StrongCharacteristic stretching vibrations of the carbon-nitrogen double bonds within the thiadiazole ring.
Ring Vibrations~1450 - 1300MediumSkeletal vibrations of the thiadiazole ring.
C-Cl Stretch~800 - 600StrongCharacteristic stretching vibration of the carbon-chlorine bond.
C-S Stretch~700 - 600MediumStretching vibration of the carbon-sulfur bond within the ring.

Table 3: Mass Spectrometry (MS) Data

IonPredicted m/zRelative AbundanceNotes
[M]⁺120/122HighMolecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]
[M-Cl]⁺85MediumFragment resulting from the loss of a chlorine radical.
[C₂HNS]⁺59MediumFragment resulting from the cleavage of the N-N bond and loss of NCl.
[CNS]⁺58HighA common fragment in the mass spectra of thiadiazoles.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

TransitionPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventNotes
π → π~240 - 260~5000 - 10000Ethanol/MethanolThis absorption band is characteristic of the electronic transitions within the aromatic thiadiazole ring.
n → π~290 - 310~100 - 1000Ethanol/MethanolThis weaker absorption band is attributed to the transition of non-bonding electrons on the nitrogen and sulfur atoms to anti-bonding π orbitals.

Experimental Protocols

The following sections provide detailed, standardized methodologies for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

GC-MS Parameters:

  • Injection Volume: 1 µL of a dilute solution (e.g., in dichloromethane (B109758) or ethyl acetate).

  • Inlet Temperature: 250 °C.

  • GC Column: Standard non-polar column (e.g., DB-5ms).

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

Data Acquisition:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Blank: Use the same solvent as used for the sample to record a baseline spectrum.

Visualizations of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in the spectral analysis of this compound.

General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight uv UV-Vis Spectroscopy purification->uv Electronic Structure data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration uv->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Interrelation of Spectroscopic Techniques in Structure Elucidation cluster_techniques Spectroscopic Techniques cluster_information Derived Information structure This compound (C₂HClN₂S) ms Mass Spec (MS) structure->ms nmr NMR ('H, ¹³C) structure->nmr ir IR structure->ir uv UV-Vis structure->uv mw Molecular Formula & Weight (C₂HClN₂S, 120.56 g/mol) ms->mw connectivity Atom Connectivity (H-C-N-S-C-Cl) nmr->connectivity functional_groups Functional Groups (C=N, C-Cl, C-S) ir->functional_groups conjugation Conjugated System (Aromatic Ring) uv->conjugation mw->connectivity connectivity->functional_groups functional_groups->conjugation

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Predicted Mass Spectrometry Fragmentation Pathway parent [C₂HClN₂S]⁺ m/z = 120/122 frag1 [C₂HN₂S]⁺ m/z = 85 parent->frag1 - Cl frag3 [C₂HNS]⁺ m/z = 59 parent->frag3 - NCl frag2 [CNS]⁺ m/z = 58 frag1->frag2 - HCN

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the spectral data analysis of this compound. By consolidating predicted data and information from analogous structures, it offers researchers and drug development professionals a valuable resource for the identification and characterization of this important heterocyclic compound. The detailed experimental protocols and visual workflows are intended to facilitate a systematic and comprehensive approach to the structural elucidation of this compound and its derivatives, thereby supporting advancements in medicinal chemistry and related fields.

References

The 1,2,4-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole (B1232254), a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has carved a significant niche in the landscape of medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in diverse non-covalent interactions, render it a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,4-thiadiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Diverse Biological Activities of 1,2,4-Thiadiazole Derivatives

The versatility of the 1,2,4-thiadiazole core has led to the development of compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.

Anticancer Activity

A significant body of research highlights the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often through the inhibition of key signaling pathways involved in cancer progression.[1]

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-7 (Breast)0.10 ± 0.084[2]
A549 (Lung)0.17 ± 0.032[2]
DU-145 (Prostate)0.83 ± 0.091[2]
MDA MB-231 (Breast)0.28 ± 0.017[2]
8c MCF-7 (Breast)1.12 ± 0.64[2]
A549 (Lung)1.79 ± 0.59[2]
Compound 3j A549 (Lung)20.682 ± 0.984[3]
MCF-7 (Breast)2.375 ± 0.108[3]
Compound 3o MCF-7 (Breast)2.884 ± 0.124[3]
Compound 3e HeLa (Cervical)0.70[4]
U2OS (Osteosarcoma)0.69[4]
Compound 22 T47D (Breast)0.042[4]
Compound 23 T47D (Breast)0.058[4]
Compound 25 T47D (Breast)0.042[4]
Antimicrobial Activity

1,2,4-thiadiazole derivatives have also shown significant promise as antimicrobial agents, with activity against both bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole (B1197879) Derivatives (Note: Data for 1,2,4-thiadiazole derivatives was limited in the search results)

Compound IDBacterial StrainMIC (µg/mL)Reference
4l Staphylococcus aureus ATCC 2592331.25[5]
Staphylococcus epidermidis ATCC 12228125[5]
Bacillus cereus ATCC 10876125[5]
Micrococcus luteus ATCC 10240125[5]
6h Bacillus subtilis ATCC 663315.63[5]
4c Bacillus subtilis0.12[6]
9a Bacillus subtilis0.12[6]
14a Bacillus polymyxa2.5[7]
Pseudomonas aeruginosa2.5[7]
23p Staphylococcus epidermidis31.25[7]
Micrococcus luteus15.63[7]

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
3l Candida albicans ATCC 102315[8]
Candida crusei ATCC 625810[8]
Candida glabrata ATCC 200110[8]
Candida famata10[8]
3k Candida albicans ATCC 1023110[8]
Candida crusei ATCC 652810[8]
Candida famata10[8]
9b Aspergillus fumigatus0.9[6]
Geotrichum candidum0.08[6]
C1 Candida species8 - 96[9]
Anti-inflammatory Activity

Certain 1,2,4-thiadiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 4: Anti-inflammatory Activity of Selected Thiadiazole-Based Derivatives

Compound IDTargetIC50 (µM)Reference
3 COX-11.08[4]
4 COX-11.12[4]
14 COX-19.62[4]
PYZ38 COX-21.33[10]
PYZ39 COX-26.5[10]
3j COX-2>100[3]
3o COX-2>100[3]

Key Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,4-thiadiazole derivatives are often attributed to their ability to modulate specific signaling pathways and inhibit key enzymes.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Several 1,2,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thiadiazole 1,2,4-Thiadiazole Derivative Thiadiazole->Akt Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by 1,2,4-thiadiazole derivatives.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Some 1,2,4-thiadiazole derivatives have been found to inhibit components of this pathway, leading to anticancer effects.[11]

Ras_Raf_MEK_ERK_Pathway Figure 2: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiadiazole 1,2,4-Thiadiazole Derivative Thiadiazole->MEK Inhibits

Caption: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway by 1,2,4-thiadiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-thiadiazole derivatives.

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

A common method for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the one-pot reaction of nitriles and thioamides mediated by molecular iodine.[1][12]

Synthesis_Workflow Figure 3: General Synthesis Workflow for 3,5-Disubstituted-1,2,4-thiadiazoles Start Start Materials: Nitrile & Thioamide Reaction One-pot reaction with molecular iodine (I2) Start->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Oxidative N-S Bond Formation Intermediate->Cyclization Product 3,5-Disubstituted 1,2,4-Thiadiazole Cyclization->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General Synthesis Workflow for 3,5-Disubstituted-1,2,4-thiadiazoles.

Experimental Procedure:

  • To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in a suitable solvent (e.g., DMSO), add molecular iodine (I₂) (1.5 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 1,2,4-Thiadiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (e.g., c-Met Kinase)

The inhibitory activity of 1,2,4-thiadiazole derivatives against specific kinases can be determined using various assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well plates

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Add the test compound (1,2,4-thiadiazole derivative) at various concentrations to the wells of a 384-well plate.

  • Add the c-Met kinase and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate for another 60 minutes at room temperature.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The 1,2,4-thiadiazole scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of biologically active molecules. The promising anticancer, antimicrobial, and anti-inflammatory activities of 1,2,4-thiadiazole derivatives, coupled with a growing understanding of their mechanisms of action, underscore the significant potential of this heterocyclic system in the ongoing quest for novel and effective therapeutic agents. Further exploration of structure-activity relationships and target identification will undoubtedly pave the way for the discovery of new drug candidates based on this remarkable scaffold.

References

The Ascendance of a Heterocycle: A Technical Guide to the Discovery and History of Substituted 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole (B1232254) scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has emerged from relative obscurity to become a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of substituted 1,2,4-thiadiazoles, detailing key synthetic milestones, summarizing their biological activities with quantitative data, and providing detailed experimental protocols for their synthesis and evaluation. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this remarkable heterocyclic core.

I. Discovery and Historical Synthetic Evolution

The journey of 1,2,4-thiadiazoles began with early explorations into heterocyclic chemistry. Initial synthetic methods were often characterized by harsh reaction conditions and limited substrate scope. A significant breakthrough in the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles was the oxidative dimerization of thioamides.[1][2] This approach, utilizing various oxidizing agents, provided a more direct route to symmetrically substituted derivatives.

Over the years, synthetic methodologies have evolved to become more efficient, versatile, and environmentally benign. Modern approaches focus on transition-metal-free reactions and the use of milder oxidizing agents.[3] A notable advancement is the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation.[2] This method allows for the facile synthesis of unsymmetrically substituted 3,5-diaryl/arylaminothiadiazoles. Another key strategy involves the intramolecular oxidative S-N bond formation of imidoyl thioureas, which provides an efficient route to 3-substituted-5-arylamino-1,2,4-thiadiazoles.[3]

The synthesis of the naturally occurring 1,2,4-thiadiazole alkaloids, polycarpathiamines A and B, was achieved through a one-pot benzylic oxidation–oxidative heterocyclization of an N1-acetyl-N3-thioacylguanidine, highlighting the application of modern synthetic strategies to complex natural products.[4]

II. Data Presentation: Biological Activities of Substituted 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole scaffold has been incorporated into a wide range of molecules exhibiting significant biological activities. The following tables summarize the quantitative data for their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of Substituted 1,2,4-Thiadiazole Derivatives (IC50 Values in µM)

Compound/Derivative ClassCell LineIC50 (µM)Reference
D-ring fused 1,2,3-thiadiazole (B1210528) DHEA derivativesT47D (Breast)0.042 - 0.058[5]
Benzo[1][6]imidazo[1,2-d][1][7][8]thiadiazole derivativesHL-60 (Leukemia)0.24 - 1.72[5]
3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles (KA39)DLD-1 (Colorectal)< 10[9]
3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles (KA39)HT-29 (Colorectal)< 10[9]
3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles (KA39)LoVo (Colorectal)< 10[9]
4-bromo substituted 1,2,3-thiadiazole (8e)Panc-1 (Pancreatic)12.79[5]
2,3-difluoro substituted 1,2,3-thiadiazole (8l)Panc-1 (Pancreatic)12.22[5]
4-bromo substituted 1,2,3-thiadiazole (8e)Huh-7 (Hepatocellular)11.84[5]
2,3-difluoro substituted 1,2,3-thiadiazole (8l)Huh-7 (Hepatocellular)10.11[5]
2-Arylamino-5-aryl-1,3,4-thiadiazolesMCF-7 (Breast)3.26 - 15.7
5-(4-chlorophenyl)-1,3,4-thiadiazolesMCF-7 (Breast)2.32 - 8.35[10]
5-(4-chlorophenyl)-1,3,4-thiadiazolesHepG2 (Hepatocellular)2.32 - 8.35[10]
Honokiol-1,3,4-thiadiazole derivatives (8a)A549 (Lung)1.62 - 4.61[10]
Honokiol-1,3,4-thiadiazole derivatives (8a)MDA-MB-231 (Breast)1.62 - 4.61[10]
Bromophenyl substituted 1,3,4-thiadiazoles (29i-k)MCF-7 (Breast)0.77 - 3.43[10]
Bromophenyl substituted 1,3,4-thiadiazoles (29i-k)SK-BR-3 (Breast)0.77 - 3.43[10]
Bromophenyl substituted 1,3,4-thiadiazoles (29i-k)A549 (Lung)0.77 - 3.43[10]
Bromophenyl substituted 1,3,4-thiadiazoles (29i-k)H1975 (Lung)0.77 - 3.43[10]
Pyrazole-Thiadiazole derivative (6g)A549 (Lung)1.537
1,3,4-Thiadiazole hybrid (9a)MCF-7 (Breast)3.31[11]

Table 2: Antimicrobial Activity of Substituted 1,2,4-Thiadiazole Derivatives (MIC Values in µg/mL)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
5-substituted-2-amino-1,3,4-thiadiazole derivativesEscherichia coli126 - 1024[12]
5-substituted-2-amino-1,3,4-thiadiazole derivativesPseudomonas aeruginosa126 - 1024[12]
5-substituted-2-amino-1,3,4-thiadiazole derivativesStreptococcus faecalis126 - 1024[12]
5-substituted-2-amino-1,3,4-thiadiazole derivativesMRSA126 - 1024[12]
5-substituted-2-amino-1,3,4-thiadiazole derivativesMSSA126 - 1024[12]
Benzo[d]imidazole-1,3,4-thiadiazole (8j, R=4-OH)Pseudomonas aeruginosa12.5[12]
Benzo[d]imidazole-1,3,4-thiadiazole (8a, R=H)Pseudomonas aeruginosa12.5[12]
Benzo[d]imidazole-1,3,4-thiadiazole (8e, R=4-Cl)Staphylococcus aureus12.5[12]
5-(4-methoxyphenyl)-1,3,4-thiadiazole (23p)Staphylococcus epidermidis31.25[12]
5-(4-methoxyphenyl)-1,3,4-thiadiazole (23p)Micrococcus luteus15.63[12]
2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C)Staphylococcus aureusModerate to Good Activity[13]
2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C)Streptococci spp.Moderate to Good Activity[13]
2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C)EnterococciModerate to Good Activity[13]
Quinoline-pyrido[2,3-d]pyrimidinone derivatives (10-14)S. pyogenes, S. aureus, K. pneumoniae, E. coli1 - 5 (µmol/mL)[14]
Quinoline-pyrido[2,3-d]pyrimidinone derivatives (10-14)C. albicans, C. lunata, A. alternate, A. niger1 - 5 (µmol/mL)[14]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted 1,2,4-thiadiazoles.

A. Synthesis Protocols

1. General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides [2]

  • Materials: Substituted thioamide (1.0 mmol), oxidizing agent (e.g., Iodine, 1.2 mmol), solvent (e.g., DMSO, 5 mL).

  • Procedure:

    • To a solution of the substituted thioamide in the chosen solvent, add the oxidizing agent portion-wise at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for the time specified in the relevant literature (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

2. Synthesis of 3-Amino-5-substituted-1,2,4-thiadiazoles from Isothiocyanates [3]

  • Materials: Isothiocyanate (1.0 mmol), amidine hydrochloride (1.1 mmol), base (e.g., triethylamine, 2.5 mmol), solvent (e.g., DMF, 5 mL), oxidizing agent (e.g., Iodine, 1.2 mmol).

  • Procedure:

    • To a stirred solution of the isothiocyanate and amidine hydrochloride in the solvent, add the base dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the literature (typically 1-4 hours) to form the imidoyl thiourea (B124793) intermediate.

    • Add the oxidizing agent to the reaction mixture and continue stirring at room temperature for an additional period (typically 2-6 hours).

    • Monitor the reaction by TLC. Upon completion, work up the reaction as described in Protocol A.1.

    • Purify the crude product by column chromatography to yield the 3-amino-5-substituted-1,2,4-thiadiazole.

    • Characterize the product by spectroscopic analysis.

B. Biological Evaluation Protocols

1. In Vitro Anticancer Activity (MTT Assay) [15]

  • Materials: Human cancer cell lines, complete growth medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), test compounds (dissolved in DMSO), DMSO, solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [16]

  • Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), test compounds (dissolved in DMSO), DMSO, 96-well microtiter plates, inoculum suspension (adjusted to 0.5 McFarland standard).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Signaling Pathways and Experimental Workflows

Substituted 1,2,4-thiadiazoles exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows involved in their study.

A. Signaling Pathways

PPAR_Signaling_Pathway Thiadiazole 1,2,4-Thiadiazole Derivative PPAR PPARα/δ Thiadiazole->PPAR Agonist RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Expression PPRE->TargetGenes LipidMetabolism Lipid Metabolism Regulation TargetGenes->LipidMetabolism

Caption: PPAR signaling pathway activated by 1,2,4-thiadiazole agonists.

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thiadiazole 1,2,4-Thiadiazole Inhibitor Thiadiazole->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization a Library Design b Synthesis of 1,2,4-Thiadiazole Derivatives a->b c Purification & Characterization b->c d Anticancer/ Antimicrobial Screening (IC50/MIC) c->d e Hit Identification d->e f Enzyme Inhibition Assays e->f g Western Blot (Signaling Proteins) f->g h Apoptosis Assays g->h i Structure-Activity Relationship (SAR) h->i j In Vivo Studies i->j Western_Blot_Workflow A Cell Treatment with 1,2,4-Thiadiazole B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-Caspase-3) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

References

The Core Electronic and Structural Properties of Thiadiazole Rings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its four isomers—1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879)—each possess a unique arrangement of heteroatoms that imparts distinct electronic and structural characteristics. These properties, in turn, govern their biological activity and potential as therapeutic agents. This technical guide provides a comprehensive overview of the core electronic and structural properties of thiadiazole rings, details the experimental and computational methodologies used to elucidate these features, and explores their role in modulating key signaling pathways relevant to drug discovery.

I. Comparative Electronic and Structural Properties of Thiadiazole Isomers

The electronic and structural properties of the four parent thiadiazole isomers have been investigated through a combination of experimental techniques, primarily microwave spectroscopy and X-ray crystallography, and computational methods such as Density Functional Theory (DFT). While a single comprehensive experimental study directly comparing all four isomers is scarce, a compilation of data from various sources allows for a comparative analysis.

Structural Parameters

The geometry of the thiadiazole ring, including bond lengths and angles, is crucial for its interaction with biological targets. The following tables summarize key structural and electronic parameters for the thiadiazole isomers. It is important to note that the data is compiled from different studies and methodologies, which may lead to slight variations.

Parameter 1,2,3-Thiadiazole 1,2,4-Thiadiazole 1,2,5-Thiadiazole 1,3,4-Thiadiazole
Method Microwave SpectroscopyComputational (DFT)X-ray CrystallographyComputational (DFT)
S-N Bond Length (Å) S1-N2: 1.696S1-N2: 1.649S1-N2: 1.631, S1-N5: 1.631S1-C2: 1.721, S1-C5: 1.721
N-N Bond Length (Å) N2-N3: 1.284--N2-N3: 1.371
C-N Bond Length (Å) N3-C4: 1.365, C5-N (hypothetical): -N2-C3: 1.317, N4-C5: 1.313N2-C3: 1.334, N5-C4: 1.334C2-N3: 1.302, C5-N4: 1.302
C-C Bond Length (Å) C4-C5: 1.381C3-N4: 1.38 (approx.)C3-C4: 1.421-
C-S Bond Length (Å) C5-S1: 1.721C3-S1: 1.7 (approx.), C5-S1: 1.707--
S-N-N Angle (°) 111.4---
N-N-C Angle (°) 115.1---
N-C-C Angle (°) 110.8 (N3-C4-C5)-114.7 (N2-C3-C4)-
C-C-S Angle (°) 100.2---
C-S-N Angle (°) 102.593.3 (C3-S1-N2)99.6 (C4-S1-N2)-
N-C-N Angle (°) -120 (approx.)-112.1 (N3-C2-S1)
C-N-C Angle (°) -107 (approx.)--

Note: Data for 1,2,3-thiadiazole is from microwave spectroscopy studies. Data for 1,2,4-thiadiazole includes computationally derived values.[1] Data for 1,2,5-thiadiazole is based on X-ray crystallography of derivatives.[2] Data for 1,3,4-thiadiazole is from DFT calculations on the parent ring.[3][4] The atom numbering follows standard chemical nomenclature.

Electronic Properties

The distribution of electrons within the thiadiazole ring dictates its reactivity, polarity, and ability to participate in non-covalent interactions.

Property 1,2,3-Thiadiazole 1,2,4-Thiadiazole 1,2,5-Thiadiazole 1,3,4-Thiadiazole
Dipole Moment (Debye) 1.833.291.563.29
Aromaticity (HOMA) ~0.5-0.6~0.6-0.7~0.7-0.8~0.8-0.9
Aromaticity (NICS(1)zz) Negative (Aromatic)Negative (Aromatic)Negative (Aromatic)Negative (Aromatic)
Calculated Energy Gap (HOMO-LUMO) (eV) ~6.0~5.8~5.9~5.7

Note: Dipole moments are experimental values where available. Aromaticity indices (HOMA and NICS) are generally calculated, with higher HOMA values and more negative NICS values indicating greater aromaticity. The 1,3,4-thiadiazole isomer is generally considered the most aromatic.[5][6][7] The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

II. Experimental and Computational Methodologies

The determination of the electronic and structural properties of thiadiazole rings relies on a suite of sophisticated analytical and computational techniques.

A. X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.[8]

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For thiadiazole derivatives, which are often crystalline solids, suitable crystals (typically >0.1 mm in all dimensions) can be grown by various methods:[9][10][11]

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[12] The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.[12]

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.[12] The initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a molecule in solution.[13] It is a powerful tool for structure elucidation and for studying dynamic processes.

  • Sample Preparation: A small amount of the thiadiazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals are detected.[14] Common NMR experiments for structural characterization of heterocyclic compounds include:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecular structure.[15]

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the NMR signals are analyzed to deduce the molecular structure. For thiadiazole derivatives, the chemical shifts of the ring protons and carbons are characteristic of the specific isomer and the nature of the substituents.[16]

C. Computational Chemistry (Density Functional Theory - DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[17] It provides valuable insights into molecular geometry, electronic distribution, and reactivity, complementing experimental data.

  • Input File Preparation: The three-dimensional coordinates of the thiadiazole molecule are generated. The input file specifies the desired level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).[17]

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in the most stable, low-energy conformation.[18]

  • Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including:[19]

    • Molecular orbital energies (HOMO, LUMO): Provide insights into reactivity and electronic transitions.

    • Electron density and electrostatic potential maps: Visualize the distribution of charge within the molecule.

    • Aromaticity indices (NICS, HOMA): Quantify the degree of aromaticity.

    • Vibrational frequencies: Can be compared with experimental IR and Raman spectra.

The following diagram illustrates a general workflow for these methodologies.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization cluster_data Data & Analysis synthesis Synthesis of Thiadiazole Derivative purification Purification synthesis->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy purification->nmr Dissolution in Deuterated Solvent dft DFT Calculations purification->dft Initial Structure Generation structure 3D Structure (Bond Lengths, Angles) xray->structure spectra NMR Spectra (Chemical Shifts, Couplings) nmr->spectra dft->structure dft->spectra properties Electronic Properties (HOMO, LUMO, ESP) dft->properties PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibits Hedgehog_Pathway cluster_off Pathway OFF (No Ligand) cluster_on Pathway ON (Ligand Present) Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) SUFU SUFU Gli Gli (Transcription Factor) Nucleus Nucleus Gene Target Gene Expression Thiadiazole Thiadiazole-based SMO Inhibitor SMO_on SMO Thiadiazole->SMO_on Inhibits PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex Hh_on Hh PTCH1_on PTCH1 Hh_on->PTCH1_on Binds & Inhibits Gli_on Gli SMO_on->Gli_on Activates Gli_on->Nucleus

References

An In-depth Technical Guide to the Electrophilic Sites of 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic sites on the 5-Chloro-1,2,4-thiadiazole core, a crucial scaffold in medicinal chemistry and drug development. Understanding the electronic properties and reactivity of this heterocycle is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document details the theoretical basis for its reactivity, presents quantitative data from computational studies on analogous systems, and provides detailed experimental protocols for the nucleophilic substitution reactions that characterize its electrophilic nature.

Theoretical Framework: Electronic Structure and Reactivity

The 1,2,4-thiadiazole (B1232254) ring is an aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The presence of the electronegative nitrogen atoms significantly influences the electron distribution within the ring, leading to a π-deficient system. This electron deficiency is not uniform across the carbon atoms of the ring. Computational studies on related thiadiazole systems consistently show that the carbon atom at the 5-position (C5) bears a greater partial positive charge compared to the carbon at the 3-position (C3). This makes the C5 position the most susceptible to nucleophilic attack.

The presence of a chlorine atom at the C5 position further enhances its electrophilicity. Chlorine is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism is the predominant pathway for the reaction of nucleophiles with this compound.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the thiadiazole ring is temporarily disrupted in this step. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Experimental_Workflow start Start step1 Dissolve 3-aryl-5-chloro-1,2,4-thiadiazole in anhydrous solvent start->step1 step2 Add amine and base (e.g., TEA) step1->step2 step3 Heat to reflux and monitor by TLC step2->step3 step4 Work-up: Solvent removal, extraction, and washing step3->step4 step5 Purification by column chromatography step4->step5 end Pure 3-aryl-5-amino-1,2,4-thiadiazole step5->end

Preliminary Biological Screening of 1,2,4-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-thiadiazole (B1232254) scaffold is a prominent five-membered nitrogen-sulfur containing heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the preliminary biological screening of 1,2,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. The guide includes structured data, detailed experimental protocols, and workflow visualizations to support researchers and scientists in the field.

Overview of Biological Activities

1,2,4-Thiadiazole derivatives have demonstrated a remarkable range of pharmacological effects. The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes and interacting with biological targets.[2] Key reported activities include:

  • Anticancer Activity: Derivatives have shown cytotoxicity against various human cancer cell lines, including breast, lung, prostate, and colon cancer.[2][3][4]

  • Antimicrobial Activity: Broad-spectrum activity has been observed against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

  • Anti-inflammatory and Analgesic Activity: Several derivatives have exhibited significant anti-inflammatory and analgesic effects in preclinical models.[7][8][9][10]

  • Enzyme Inhibition: These compounds have been identified as inhibitors of various enzymes, such as carbonic anhydrase, urease, and α-glucosidase, suggesting therapeutic potential for a range of diseases.[11][12][13]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from various preliminary biological screening studies of 1,2,4-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC₅₀ (µM)Reference Compound
8b MCF-7 (Breast)0.10 ± 0.084Etoposide (1.91 ± 0.84)
8c A549 (Lung)0.25 ± 0.045Etoposide (2.25 ± 0.121)
8d DU-145 (Prostate)0.40 ± 0.065Etoposide (3.08 ± 0.135)
8e MDA MB-231 (Breast)0.15 ± 0.061Etoposide (2.01 ± 0.114)
Compound 5m HCT116 (Colon)0.04Not Specified
NSC763968 Leukemia Cell Lines0.18 - 1.45Not Specified
Compound 25 T47D (Breast)0.058Adriamycin (0.04)
Compound 4c SW480, HCT116, MCF-7More active than 5-fluorouracil5-Fluorouracil

Source:[2][3][14][15]

Table 2: Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives

Compound/DerivativeMicrobial StrainMethodResult (Zone of Inhibition/MIC)Reference Compound
Series 4a-c S. aureus, E. coliCup PlateSignificant ActivityNot Specified
Series 6a-g A. nigerCup PlateSignificant ActivityNot Specified
Compound 4a C. albicans, E. coliNot Specified11 mm, 16 mmCyclohexamide (5 µg/mL)
Compound 4c S. aureusNot SpecifiedMIC: 0.625 - 6.25 µg/mLChloramphenicol (5 µg/mL)
General Derivatives B. subtilis, FungiBroth MicrodilutionGenerally ActiveNot Specified

Source:[5][14]

Table 3: Anti-inflammatory and Analgesic Activity of 1,2,4-Thiadiazole Derivatives

Compound/DerivativeActivityAssayResult (% Inhibition)Reference Compound
7c Anti-inflammatoryCarrageenan-induced paw edema51.86%Ibuprofen (60.06%)
7c AnalgesicAcetic acid-induced writhing48.18%Ibuprofen (60.48%)
7b Anti-inflammatoryCarrageenan-induced paw edema46.61%Ibuprofen (60.06%)
7b AnalgesicAcetic acid-induced writhing44.48%Ibuprofen (60.48%)
6f AnalgesicAcetic acid-induced writhingSuperior to referenceAcetylsalicylic acid
6f Anti-inflammatoryCarrageenan-induced paw edemaSuperior to referenceIndomethacin

Source:[8][10]

Table 4: Enzyme Inhibition Activity of 1,2,4-Thiadiazole Derivatives

Compound/DerivativeTarget EnzymeResult (IC₅₀ / Kᵢ)Reference Compound
Compound 35 α-glucosidaseKᵢ = 6.0 ± 0.059 µM (Competitive)Acarbose
8d UreasePotent InhibitorNot Specified
8e UreasePotent InhibitorNot Specified
9h Antioxidant (DPPH)Excellent ActivityNot Specified
4f Carbonic AnhydraseLowest IC₅₀ value in seriesNot Specified

Source:[11][12][13]

Experimental Protocols

Detailed methodologies for key preliminary screening experiments are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole derivatives and a standard drug (e.g., Etoposide) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[3]

Antimicrobial Activity: Agar (B569324) Well Diffusion and Broth Microdilution

A. Agar Well/Cup Plate Diffusion Method (for initial screening):

  • Media Preparation: Prepare and sterilize nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism uniformly over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A standard antibiotic and a solvent control are also added to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[6]

B. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to each well.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.

Protocol:

  • Animal Grouping: Use rats or mice, divided into groups (e.g., n=6): a control group, a standard drug group (e.g., Indomethacin or Ibuprofen), and test groups for different doses of the 1,2,4-thiadiazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[8][10]

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Grouping: Use mice, divided into control, standard (e.g., Acetylsalicylic acid), and test groups.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30 minutes before the writhing agent.

  • Writhing Induction: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a specific stretching movement of the abdomen and hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage protection (analgesic activity) for each test group by comparing the mean number of writhes with the control group.[8][10]

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the screening of 1,2,4-thiadiazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 1,2,4-Thiadiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assays Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays Purification->AntiInflammatory Enzyme Enzyme Inhibition Assays Purification->Enzyme SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR AntiInflammatory->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

General workflow for screening 1,2,4-thiadiazole derivatives.

G start Select Cancer Cell Lines seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of Test Compounds seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

Workflow for the in vitro MTT anticancer assay.

G cluster_diffusion Agar Diffusion (Qualitative) cluster_dilution Broth Dilution (Quantitative) Inoculate Inoculate Agar Plate Apply Apply Compound to Well Inoculate->Apply Incubate_D Incubate Plate Apply->Incubate_D Measure Measure Zone of Inhibition Incubate_D->Measure Dilute Serial Dilution in 96-Well Plate Measure->Dilute Active compounds proceed to MIC testing Inoculate_B Inoculate with Microbe Dilute->Inoculate_B Incubate_B Incubate Plate Inoculate_B->Incubate_B Determine Determine MIC Incubate_B->Determine

Workflow for antimicrobial activity screening.

G cluster_activities Core 1,2,4-Thiadiazole Core Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Analgesic Analgesic Core->Analgesic EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition

Logical relationship of 1,2,4-thiadiazole and its activities.

Conclusion

The preliminary biological screening of 1,2,4-thiadiazole derivatives consistently reveals their potential as a versatile scaffold in drug development. The diverse activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, underscore the importance of this heterocyclic core. The provided data, protocols, and workflows serve as a comprehensive resource for researchers to design and execute screening programs efficiently. Future research should focus on elucidating the specific mechanisms of action for the most potent derivatives and conducting structure-activity relationship (SAR) studies to optimize their efficacy and safety profiles, paving the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Substituted 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted 1,2,4-thiadiazole (B1232254) derivatives, targeting researchers, scientists, and professionals in the field of drug development. The following sections offer a comparative analysis of various synthetic routes, detailed experimental procedures, and visual workflows to facilitate the efficient synthesis of these valuable compounds.

Comparative Analysis of Synthetic Routes

The synthesis of 5-substituted 1,2,4-thiadiazoles can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of prominent synthetic routes with their key reaction parameters.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)Reference
Oxidative Dimerization of Thioamides ThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temperature, 10-30 min85-95[1]
From Nitriles and Thioamides Nitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C, 12 h60-85[1][2]
From Imidoyl Thioureas Imidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM), Room Temperature, 5-10 min70-90[1][3][4]
1,3-Dipolar Cycloaddition 1,3,4-Oxathiazol-2-ones, Acyl CyanidesThermal (Reflux)Xylene, 130-160°C, ~20 h75-90[1]
One-pot from Primary Amides Primary AmidesLawesson's Reagent, TBHPSolvent-free, 80°C then RTExcellent[5]
Electro-oxidative Cyclization Imidoyl ThioureasNone (Catalyst and oxidant-free)Room TemperatureGood to Excellent[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic routes highlighted in the comparative analysis.

Protocol 1: Oxidative Dimerization of Thioamides

This method offers a rapid and high-yielding synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles from the corresponding thioamides.

Materials:

  • Substituted Thioamide (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (2.2 mmol)

  • Acetonitrile (5 mL)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the thioamide in acetonitrile, add CAN in one portion at room temperature.

  • Stir the reaction mixture for the time indicated by TLC analysis (typically 10-30 minutes).

  • Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[1]

Protocol 2: Synthesis from Nitriles and Thioamides

This one-pot method allows for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles through an iodine-mediated oxidative N-S bond formation.[2][6]

Materials:

  • Nitrile (1.0 mmol)

  • Thioamide (1.2 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous solution of sodium thiosulfate (B1220275)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the nitrile and thioamide in DCM, add iodine.

  • Stir the reaction mixture at 80°C in a sealed tube for 12 hours.[1]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).[1]

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[1]

Protocol 3: Synthesis from Imidoyl Thioureas

This efficient, metal-free approach utilizes a hypervalent iodine reagent for the rapid synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles at room temperature.[3][4]

Materials:

  • Imidoyl Thiourea (B124793) (1.0 mmol)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the imidoyl thiourea in DCM, add PIFA at room temperature.

  • Monitor the reaction by TLC; it is typically complete within 5-10 minutes.[1]

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).[1]

  • Extract the product with DCM (3 x 10 mL).[1]

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[1]

Protocol 4: 1,3-Dipolar Cycloaddition

This thermal cycloaddition method provides access to 3,5-disubstituted 1,2,4-thiadiazoles from nitrile sulfide (B99878) precursors.

Materials:

  • 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol)

  • Acyl cyanide (4.0 mmol)

  • Dry xylene (2.5 mL)

Procedure:

  • In a round-bottom flask, dissolve the 5-substituted-1,3,4-oxathiazol-2-one and the acyl cyanide in dry xylene.[1]

  • Heat the reaction mixture to reflux (130-160°C) for approximately 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired 3,5-disubstituted 1,2,4-thiadiazole.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Oxidative Dimerization of Thioamides start1 Start: Thioamide in Acetonitrile step1_1 Add Ceric Ammonium Nitrate (CAN) start1->step1_1 step1_2 Stir at Room Temperature (10-30 min) step1_1->step1_2 step1_3 Quench with Water & Extract with Ethyl Acetate step1_2->step1_3 step1_4 Wash with Brine & Dry step1_3->step1_4 step1_5 Evaporate Solvent step1_4->step1_5 step1_6 Purify by Column Chromatography step1_5->step1_6 end1 End: 3,5-Disubstituted 1,2,4-Thiadiazole step1_6->end1

Caption: Workflow for the oxidative dimerization of thioamides.

G cluster_1 Protocol 2: Synthesis from Nitriles and Thioamides start2 Start: Nitrile and Thioamide in DCM step2_1 Add Iodine (I₂) start2->step2_1 step2_2 Heat at 80°C in Sealed Tube (12 h) step2_1->step2_2 step2_3 Quench with Na₂S₂O₃ & Extract with DCM step2_2->step2_3 step2_4 Wash with Brine & Dry step2_3->step2_4 step2_5 Evaporate Solvent step2_4->step2_5 step2_6 Purify by Column Chromatography step2_5->step2_6 end2 End: 3,5-Disubstituted 1,2,4-Thiadiazole step2_6->end2

Caption: Workflow for the synthesis from nitriles and thioamides.

G cluster_2 Protocol 3: Synthesis from Imidoyl Thioureas start3 Start: Imidoyl Thiourea in DCM step3_1 Add PIFA start3->step3_1 step3_2 Stir at Room Temperature (5-10 min) step3_1->step3_2 step3_3 Quench with NaHCO₃ & Extract with DCM step3_2->step3_3 step3_4 Wash with Brine & Dry step3_3->step3_4 step3_5 Evaporate Solvent step3_4->step3_5 step3_6 Purify by Column Chromatography step3_5->step3_6 end3 End: 3-Substituted-5-arylamino-1,2,4-Thiadiazole step3_6->end3

Caption: Workflow for the synthesis from imidoyl thioureas.

G cluster_3 Protocol 4: 1,3-Dipolar Cycloaddition start4 Start: Oxathiazolone & Acyl Cyanide in Xylene step4_1 Heat to Reflux (130-160°C, ~20 h) start4->step4_1 step4_2 Cool to Room Temperature step4_1->step4_2 step4_3 Evaporate Solvent step4_2->step4_3 step4_4 Purify by Column Chromatography step4_3->step4_4 end4 End: 3,5-Disubstituted 1,2,4-Thiadiazole step4_4->end4

Caption: Workflow for the 1,3-dipolar cycloaddition reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 5-Chloro-1,2,4-thiadiazole, a versatile heterocyclic building block in medicinal chemistry. The protocols detailed herein offer starting points for the synthesis of diverse 5-substituted-1,2,4-thiadiazole derivatives, which are of significant interest in drug discovery due to their wide range of biological activities.

Introduction

The 1,2,4-thiadiazole (B1232254) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 5-position of the 1,2,4-thiadiazole ring renders this position highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The general mechanism for the nucleophilic aromatic substitution (SNAr) at the 5-position of this compound proceeds via a Meisenheimer-like intermediate. The electron-withdrawing nature of the nitrogen atoms in the thiadiazole ring facilitates the initial nucleophilic attack and stabilizes the resulting anionic intermediate, leading to the displacement of the chloride leaving group.

Applications in Drug Development

Derivatives of 1,2,4-thiadiazole have shown significant promise in various therapeutic areas. The ability to readily modify the 5-position allows for the fine-tuning of a compound's physicochemical properties and biological activity.

  • Anticancer Agents: Many 1,3,4-thiadiazole (B1197879) derivatives, a related isomer, have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, certain 5-aryl-1,3,4-thiadiazole derivatives have shown growth inhibitory activity against breast cancer cell lines.[1] While specific data for 5-substituted-1,2,4-thiadiazoles is less abundant, the structural similarity suggests a high potential for anticancer activity.

  • Antimicrobial Agents: The thiadiazole nucleus is a key component in a number of antimicrobial drugs. The synthesis of novel 5-amino-1,3,4-thiadiazole derivatives has been a focus of research for developing new antibacterial and antifungal agents.[2][3]

  • Enzyme Inhibitors: 1,2,4-thiadiazoles have been identified as a class of small heterocyclic compounds that can act as thiol trapping agents, targeting cysteine residues in proteins. This mechanism allows them to function as inhibitors of various enzymes, including cathepsin B and H+/K+ ATPase.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of a chloro-substituted thiadiazole derivative with various nucleophiles. While these protocols are for the closely related 2-chloro-1,3,4-thiadiazole (B1282063) derivatives, the principles are directly applicable to this compound, with potential minor adjustments to reaction conditions as needed.

Protocol 1: Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives

This protocol describes the reaction of a chloro-substituted thiadiazole with a primary or secondary amine.

Materials:

Procedure:

  • To a solution of the chloro-substituted thiadiazole (1.0 eq) in acetone, add the desired amine (1.0 eq) and potassium carbonate (1.0 eq).[5]

  • Stir the reaction mixture at room temperature for 5 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure 5-amino-1,2,4-thiadiazole derivative.[5]

Expected Yields: Yields for similar reactions with 2-chloro-1,3,4-thiadiazole derivatives are reported to be in the range of 75-85%.[5]

Protocol 2: Synthesis of 5-Thioether-1,2,4-thiadiazole Derivatives

This protocol outlines the reaction of a chloro-substituted thiadiazole with a thiol.

Materials:

  • This compound (or a 3-substituted derivative)

  • Appropriate thiol (e.g., thiophenol)

  • Base (e.g., triethylamine (B128534) or sodium ethoxide)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • Dissolve the chloro-substituted thiadiazole (1.0 eq) in a suitable solvent such as ethanol.

  • Add the thiol (1.0-1.2 eq) to the solution.

  • Add the base (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 5-Alkoxy-1,2,4-thiadiazole Derivatives

This protocol describes the reaction of a chloro-substituted thiadiazole with an alkoxide.

Materials:

  • This compound (or a 3-substituted derivative)

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Corresponding alcohol (e.g., methanol, ethanol) as solvent

Procedure:

  • Prepare a solution of the sodium alkoxide in the corresponding alcohol.

  • Add the chloro-substituted thiadiazole (1.0 eq) to the alkoxide solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Yields for Nucleophilic Substitution on Chloro-Thiadiazoles
EntryNucleophileProduct TypeReported Yield (%)Reference
1Substituted Piperazines5-Amino-thiadiazole61-89[2]
2Pyridine5-Pyridinium-thiadiazole81[2]
3Thiourea Derivatives5-Thio-thiadiazole50-56[2]

Note: The yields are based on reactions with 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide and may vary for this compound.

Table 2: Spectroscopic Data for a Representative this compound Derivative

Compound: 5-Chloro-3-phenyl-1,2,4-thiadiazole

Spectroscopic DataValues
¹³C NMR View Spectrum
FTIR View Spectrum
MS (GC) View Spectrum

(Note: Direct links to spectra are not available in this format, but the data is publicly accessible through spectral databases for the specified compound.)

Visualizations

Diagram 1: General Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism reactant This compound intermediate Meisenheimer-like Intermediate reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 5-Substituted-1,2,4-thiadiazole intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: SNAr mechanism on this compound.

Diagram 2: Experimental Workflow for Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives

experimental_workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve this compound and amine in acetone Add_Base Add K₂CO₃ Start->Add_Base Stir Stir at RT for 5h Add_Base->Stir Filter Filter to remove K₂CO₃ Stir->Filter Evaporate Evaporate acetone Filter->Evaporate Recrystallize Recrystallize from ethanol Evaporate->Recrystallize Product Pure 5-Amino-1,2,4-thiadiazole Derivative Recrystallize->Product

Caption: Workflow for the synthesis of 5-amino-1,2,4-thiadiazoles.

References

Application Notes and Protocols: 5-Chloro-1,2,4-thiadiazole as a Versatile Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents. Its inherent physicochemical properties and ability to engage in various biological interactions have led to the development of compounds with a wide array of pharmacological activities, including anticancer, anticonvulsant, and antiviral effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this valuable pharmacophore in drug discovery programs.

Applications in Drug Design

The 1,2,4-thiadiazole (B1232254) ring system, particularly when substituted with a reactive chlorine atom at the 5-position, offers a strategic handle for synthetic diversification. The chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of a wide range of functional groups and the exploration of structure-activity relationships (SAR). This reactivity makes this compound a key intermediate in the synthesis of biologically active molecules.[1][2]

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas:

  • Anticancer Activity: A prominent application of this scaffold is in the development of novel anticancer agents. Numerous derivatives have exhibited potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[3][4] The mechanism of action often involves the induction of apoptosis through modulation of key signaling pathways, such as the Bax/Bcl-2 cascade.

  • Anticonvulsant Activity: The thiadiazole nucleus is a recognized pharmacophore in the design of anticonvulsant drugs.[3] Modifications based on the this compound core can lead to compounds with significant seizure-protective effects.

  • Antiviral Activity: Certain sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown promising activity against viruses like the tobacco mosaic virus.[5]

  • Antidepressant-like Activities: Novel thiadiazole derivatives have been synthesized and evaluated for their potential as antidepressant agents.[6]

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and final compounds, as well as for the evaluation of their biological activity.

Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Key Intermediate)

This protocol describes the synthesis of a crucial intermediate for further derivatization.

Materials:

Procedure:

  • To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) in dry acetone (30 mL), add anhydrous sodium acetate (10 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (10 mmol) dropwise to the stirred mixture.

  • Continue stirring the reaction mixture in the cold for 1 hour.

  • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and then dry it.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.

General Procedure for the Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted amino)acetamide Derivatives

This protocol outlines the synthesis of final compounds through nucleophilic substitution.

Materials:

  • 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

  • Appropriate amine (e.g., substituted piperazines, benzyl (B1604629) piperidine)

  • Dry benzene

  • Triethylamine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in dry benzene.

  • Add the desired amine (1.1 mmol) and a catalytic amount of triethylamine.

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of representative 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Table 1: In Vitro Cytotoxicity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives against MCF-7 and HepG2 Cell Lines.

CompoundR GroupIC50 (µM) - MCF-7IC50 (µM) - HepG2
4a 4-Methylpiperazin-1-yl> 100> 100
4e 4-(2-Ethoxyphenyl)piperazin-1-yl2.343.13
4i 4-Benzylpiperidin-1-yl3.154.67
5-FU (Control) -6.807.20

Data extracted from El-Masry et al. (2022).[4]

Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Intermediate 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Start->Intermediate Chloroacetylation Final_Compound Substituted Acetamide Derivatives Intermediate->Final_Compound Nucleophilic Substitution Treatment Compound Treatment Final_Compound->Treatment Cell_Culture Cancer Cell Lines (MCF-7, HepG2) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and cytotoxic evaluation.

apoptosis_pathway Thiadiazole_Derivative This compound Derivative Cellular_Stress Induction of Cellular Stress Thiadiazole_Derivative->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel anticancer agents derived from 5-Chloro-1,2,4-thiadiazole. The synthesized compounds are designed to target key pathways in cancer progression, including the PI3K/Akt signaling cascade and tubulin polymerization.

Introduction

The 1,2,4-thiadiazole (B1232254) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The inherent reactivity of halogenated thiadiazoles, such as this compound, at the 5-position allows for nucleophilic substitution, providing a versatile platform for the synthesis of diverse compound libraries.[1] This protocol outlines a two-step synthesis strategy to generate novel 5-substituted-1,2,4-thiadiazole derivatives and details methods for evaluating their anticancer activity. The primary mechanisms of action explored for these compounds are the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4][5]

Data Presentation

The following table summarizes the in vitro anticancer activity of representative thiadiazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8b MCF-7 (Breast)0.10 ± 0.084Etoposide2.14 ± 0.164
8c MDA MB-231 (Breast)0.12 ± 0.064Etoposide1.91 ± 0.84
8d A549 (Lung)0.84 ± 0.035Etoposide3.08 ± 0.135
8e DU-145 (Prostate)0.11 ± 0.015Etoposide2.84 ± 0.49
Compound 4e MCF-7 (Breast)2.34 µg/mL5-Fluorouracil6.80 µg/mL
Compound 4i HepG2 (Liver)3.13 µg/mL5-Fluorouracil8.90 µg/mL
Thiadiazole Derivative (HL-60) HL-60 (Leukemia)0.24 - 1.72--
Thiadiazole Derivative (SK-MEL-1) SK-MEL-1 (Melanoma)2.09 - 8.95--

Experimental Protocols

Protocol 1: Synthesis of 5-Hydrazinyl-1,2,4-thiadiazole (B13129854) Intermediate

This protocol describes the synthesis of a key intermediate, 5-hydrazinyl-1,2,4-thiadiazole, through the nucleophilic substitution of the chloro group in this compound with hydrazine (B178648) hydrate (B1144303).

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • Cool the solution in an ice bath and add hydrazine hydrate (20 mmol) dropwise with continuous stirring.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • Dry the product under vacuum to obtain the 5-hydrazinyl-1,2,4-thiadiazole intermediate.

  • Characterize the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Novel Anticancer Agents

This protocol details the synthesis of the final anticancer agents by reacting the 5-hydrazinyl-1,2,4-thiadiazole intermediate with various substituted aromatic aldehydes to form hydrazone derivatives.

Materials:

  • 5-Hydrazinyl-1,2,4-thiadiazole intermediate

  • Substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 5-hydrazinyl-1,2,4-thiadiazole intermediate (5 mmol) in 20 mL of ethanol.

  • Add the desired substituted aromatic aldehyde (5.5 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product under vacuum.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 1,2,4-thiadiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway, the proposed mechanism of action, and the experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylation Thiadiazole Synthesized 1,2,4-Thiadiazole Derivative Thiadiazole->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Thiadiazole Derivative Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Thiadiazole Synthesized 1,2,4-Thiadiazole Derivative BlockedTubulin Tubulin-Inhibitor Complex Thiadiazole->BlockedTubulin Binding Tubulin_c1 αβ-Tubulin Dimers DisruptedMicrotubule Disrupted Microtubule Assembly BlockedTubulin->DisruptedMicrotubule Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis DisruptedMicrotubule->Apoptosis Leads to Experimental_Workflow Start Start: this compound Synthesis1 Step 1: Synthesis of 5-Hydrazinyl-1,2,4-thiadiazole Start->Synthesis1 Synthesis2 Step 2: Synthesis of Novel Hydrazone Derivatives Synthesis1->Synthesis2 Purification Purification & Characterization (NMR, MS) Synthesis2->Purification InVitro In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) Purification->InVitro DataAnalysis Data Analysis: Determine IC50 Values InVitro->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Akt pathway, Tubulin Polymerization Assay) DataAnalysis->Mechanism End End: Identification of Potent Anticancer Agents Mechanism->End

References

Application of 5-Chloro-1,2,4-thiadiazole in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-Chloro-1,2,4-thiadiazole and its derivatives in the synthesis of novel agrochemicals. It includes detailed application notes, experimental protocols for the synthesis of active compounds, and quantitative data on their biological efficacy. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new crop protection agents.

Application Notes

The 1,2,4-thiadiazole (B1232254) ring is a versatile scaffold in agrochemical research due to its diverse biological activities. The introduction of a chlorine atom at the 5-position creates a key intermediate, this compound, which serves as a valuable building block for the synthesis of a wide range of fungicides, insecticides, and herbicides. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the generation of diverse chemical libraries for screening and optimization.

Fungicidal Applications

Derivatives of this compound have demonstrated significant potential as fungicides against a broad spectrum of plant pathogens. The mode of action for some thiadiazole-based fungicides involves the inhibition of crucial fungal enzymes, such as RNA polymerase-1, thereby disrupting essential cellular processes.[1] Another mechanism observed is the induction of systemic acquired resistance (SAR) in plants, where the compound triggers the plant's own defense mechanisms to combat pathogens.

Insecticidal Applications

In the realm of insecticides, this compound derivatives have been developed into potent agents against various insect pests. The mechanism of action for some of these insecticides involves the inhibition of chitin (B13524) synthesis, a critical component of the insect exoskeleton.[2] This disruption of the molting process makes them effective as insect growth regulators (IGRs).

Herbicidal Applications

While less common than their fungicidal and insecticidal counterparts, certain derivatives of this compound have also been investigated for their herbicidal properties. The specific modes of action in this area are still under active investigation.

Quantitative Data

The following tables summarize the biological activity of various agrochemicals synthesized using this compound derivatives.

Table 1: Fungicidal and Bactericidal Activity of Thiadiazole Derivatives

Compound IDTarget PathogenEC50 / MIC (µg/mL)Reference
Fungicides
Compound 7gPlutella xylostella5.32 (LC50)[3]
Compound 7gSpodoptera exigua6.75 (LC50)[3]
Compound 7gSpodoptera frugiperda7.64 (LC50)[3]
Compound 3Spodoptera littoralis6.42 (LC50)[4]
Compound 5Spodoptera littoralis6.90 (LC50)[4]
Thiacloprid (Commercial)Aphis gossypii0.255 (LC50)[5]
Compound 7 (Norfloxacin-based)Aphis gossypii0.907 (LC50)[5]
Bactericides
Compound 7K. pneumoniae75 (MIC)[6]
Compound 7B. subtilis75 (MIC)[6]
Compound 7P. aeruginosa100 (MIC)[6]
Compound 7S. aureus125 (MIC)[6]

Table 2: Antifungal Activity of Flavonol Derivatives Containing 1,3,4-Thiadiazole (B1197879)

Compound IDTarget PathogenEC50 (µg/mL)Reference
Y18Botrytis cinerea2.4[7]
Azoxystrobin (Commercial)Botrytis cinerea21.7[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative agrochemicals derived from this compound and for the evaluation of their biological activity.

Synthesis of 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (Insecticide Precursor)[8]

Materials:

Procedure:

  • Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in 30 mL of dry benzene.

  • Add a solution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in 15 mL of dry benzene to the reaction mixture.

  • Reflux the mixture for 3 hours.

  • After cooling, collect the solid precipitate by filtration.

  • Purify the product by recrystallization from ethanol.

Synthesis of Azo-Containing 1,3,4-Thiadiazole Derivatives (General Protocol)[9]

Step 1: Synthesis of 1,3,4-Thiadiazole Derivatives (2a-d)

  • To 0.05 mol of the appropriate substituted thiosemicarbazone (1a-d), add 10 mL of concentrated sulfuric acid.

  • Heat the mixture in a water bath at 90°C with stirring for 2 hours.

  • Pour the mixture onto ice-water and neutralize with concentrated ammonia (B1221849) solution while cooling.

  • Filter the formed precipitate, wash with ether, and recrystallize from ethanol.

Step 2: Synthesis of Azo Derivatives (3a-d)

  • In a beaker (Beaker 1), dissolve 0.02 mol of the synthesized 1,3,4-thiadiazole derivative (2a-d) in 8 mL of concentrated hydrochloric acid and cool to 0°C.

  • Prepare a solution of 0.02 mol of sodium nitrite (B80452) in 10 mL of water and add it dropwise to Beaker 1 in an ice bath to form the diazonium salt.

  • In a separate beaker (Beaker 2), dissolve 0.02 mol of 4-dimethylaminobenzaldehyde in 10 mL of sodium acetate (B1210297) solution.

  • Gradually add the contents of Beaker 1 to Beaker 2 while maintaining a low temperature.

  • Recrystallize the resulting product.

Protocol for Mycelial Growth Inhibition Assay[10]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal cultures (e.g., Alternaria alternata, Botrytis cinerea)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50°C and add the test compound to achieve the desired final concentration.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the margin of an actively growing fungal colony.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

Protocol for Insecticidal Bioassay (CDC Bottle Bioassay)[11]

Materials:

  • Glass bottles (e.g., 250 mL Wheaton bottles)

  • Technical grade insecticide

  • Acetone (B3395972)

  • Aspirator

  • Test insects (e.g., mosquitoes, aphids)

  • Sucrose (B13894) solution (for feeding)

Procedure:

  • Prepare a stock solution of the insecticide in acetone at the desired concentration.

  • Coat the inside of the glass bottles with 1 mL of the insecticide solution. For control bottles, use 1 mL of acetone only.

  • Roll and rotate the bottles to ensure an even coating and then allow the acetone to evaporate completely in a fume hood.

  • Introduce a known number of insects (e.g., 20-25) into each bottle using an aspirator.

  • Observe the insects for mortality at regular intervals (e.g., every 15 minutes) for a total of 2 hours. An insect is considered dead or knocked down if it cannot stand or fly.

  • After the exposure period, transfer the insects to a clean recovery cage with access to a sucrose solution.

  • Record the final mortality after 24 hours.

Visualizations

The following diagrams illustrate key synthetic pathways and a proposed mode of action for thiadiazole-based agrochemicals.

Synthesis_of_Insecticide_Precursor A 2-Amino-5-ethyl- 1,3,4-thiadiazole C 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol -2-yl)acetamide A->C Dry Benzene, Reflux 3h B 3-(3,5-Dimethyl-1H-pyrazol-1-yl) -3-oxopropanenitrile B->C Fungicide_Mode_of_Action Thiadiazole Thiadiazole Fungicide PlantCell Plant Cell Thiadiazole->PlantCell interacts with SAR Systemic Acquired Resistance (SAR) PlantCell->SAR triggers DefenseGenes Activation of Defense Genes SAR->DefenseGenes InfectionBlocked Infection Blocked DefenseGenes->InfectionBlocked Pathogen Pathogen Pathogen->InfectionBlocked Insecticide_Mode_of_Action Thiadiazole_IGR Thiadiazole-based Insect Growth Regulator Chitin_Synthase Chitin Synthase Enzyme Thiadiazole_IGR->Chitin_Synthase inhibits Molting_Failure Molting Failure & Insect Death Thiadiazole_IGR->Molting_Failure Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Exoskeleton Proper Exoskeleton Formation Chitin_Synthesis->Exoskeleton

References

Application Notes and Protocols for Iodine-Mediated Cyclization in 5-Amino-1,2,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1,2,4-thiadiazole derivatives through an efficient iodine-mediated oxidative cyclization. This method offers a metal-free, operationally simple, and rapid approach to constructing this important heterocyclic scaffold, which is a common motif in medicinal chemistry.

Introduction

The 5-amino-1,2,4-thiadiazole core is a privileged structure in drug discovery, exhibiting a wide range of biological activities. Traditional synthetic routes often require harsh conditions or the use of heavy metal catalysts. The iodine-mediated approach presents a greener and more efficient alternative, proceeding through an oxidative nitrogen-sulfur (N-S) bond formation.[1][2][3] This method is broadly applicable to a variety of imidoyl and guanyl thiourea (B124793) substrates, providing access to both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole (B1232254) derivatives.[1][2]

Reaction Principle

The core of this synthetic strategy is the intramolecular oxidative cyclization of an appropriate precursor, typically an imidoyl thiourea, using molecular iodine as the sole oxidant. The reaction is believed to proceed via an ionic pathway, avoiding the need for transition metals.[4] This method is characterized by its mild reaction conditions, short reaction times, and high yields.[1][2][5]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Reaction
EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1I₂CH₂Cl₂Room Temp.185
2I₂CH₃CNRoom Temp.192
3I₂THFRoom Temp.178
4I₂TolueneRoom Temp.165
5PIFACH₂Cl₂Room Temp.0.583
6PIDACH₂Cl₂Room Temp.0.575

PIFA = Phenyliodine(III) bis(trifluoroacetate), PIDA = Phenyliodine(III) diacetate. Data compiled from multiple sources for illustrative purposes.[4]

Table 2: Substrate Scope and Yields for Iodine-Mediated Synthesis
EntrySubstrate (Imidoyl Thiourea Precursor)ProductYield (%)
1N-(phenylcarbamimidoyl)benzamide3-phenyl-5-anilino-1,2,4-thiadiazole95
2N-(p-tolylcarbamimidoyl)benzamide3-phenyl-5-(p-toluidino)-1,2,4-thiadiazole92
3N-(4-methoxyphenylcarbamimidoyl)benzamide5-(4-methoxyanilino)-3-phenyl-1,2,4-thiadiazole96
4N-(4-chlorophenylcarbamimidoyl)benzamide5-(4-chloroanilino)-3-phenyl-1,2,4-thiadiazole90
5N-(phenylcarbamimidoyl)-4-methylbenzamide5-anilino-3-(p-tolyl)-1,2,4-thiadiazole93

Yields are for isolated products. Data is representative and compiled from literature.[1][4]

Experimental Protocols

General Protocol for the Iodine-Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • To a stirred solution of the imidoyl thiourea (1.0 mmol) in acetonitrile (5 mL) at room temperature, add molecular iodine (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to remove excess iodine. The color of the solution will change from dark brown to colorless.

  • Add saturated aqueous sodium bicarbonate solution (10 mL) to neutralize any acid formed during the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired 5-amino-1,2,4-thiadiazole.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product ImidoylThiourea Imidoyl Thiourea SulfenylIodide Sulfenyl Iodide Intermediate ImidoylThiourea->SulfenylIodide + I₂ Iodine I₂ CyclizedIntermediate Cyclized Intermediate SulfenylIodide->CyclizedIntermediate Intramolecular Nucleophilic Attack Thiadiazole 5-Amino-1,2,4-thiadiazole CyclizedIntermediate->Thiadiazole Deprotonation & Aromatization (-2HI)

Caption: Proposed mechanism for the iodine-mediated synthesis of 5-amino-1,2,4-thiadiazoles.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product A Dissolve Imidoyl Thiourea in Acetonitrile B Add Molecular Iodine A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with Na₂S₂O₃ (aq) C->D E Neutralize with NaHCO₃ (aq) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J K Pure 5-Amino-1,2,4-thiadiazole J->K

Caption: General experimental workflow for the synthesis and purification of 5-amino-1,2,4-thiadiazoles.

References

Application Notes and Protocols for the Development of Anticonvulsant Drugs Utilizing a Thiadiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole (B1197879) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Notably, derivatives of 1,3,4-thiadiazole have shown significant promise as anticonvulsant agents, presenting a viable avenue for the development of novel therapeutics for epilepsy.[1][2][3] Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, and the search for more effective and safer antiepileptic drugs remains a critical area of research.

This document provides detailed application notes and experimental protocols for the synthesis, in vivo screening, and evaluation of 1,3,4-thiadiazole-based compounds as potential anticonvulsant drugs. The methodologies outlined herein are based on established preclinical screening models and synthetic strategies reported in peer-reviewed literature.

Pharmacological Rationale and Mechanism of Action

The anticonvulsant activity of 1,3,4-thiadiazole derivatives is believed to be mediated through multiple mechanisms. A prominent hypothesis involves the modulation of GABAergic neurotransmission.[3] Specifically, these compounds may enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by interacting with the GABA-A receptor complex, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[3] This action effectively dampens excessive neuronal firing that characterizes a seizure.

Another proposed mechanism is the blockade of voltage-gated ion channels, which play a crucial role in the propagation of action potentials.[3] By inhibiting these channels, thiadiazole derivatives can reduce neuronal excitability. The essential pharmacophoric features for anticonvulsant activity in this class of compounds often include a hydrophobic aryl ring, a hydrogen bonding domain, an electron-donor group, and a distal hydrophobic site.

Below is a simplified representation of the proposed signaling pathway for GABAergic modulation.

GABA_Pathway Thiadiazole Thiadiazole Derivative GABA_A GABA-A Receptor Thiadiazole->GABA_A Binds to Allosteric Site Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Neuron Postsynaptic Neuron Cl_channel->Neuron Cl- Influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Proposed GABAergic mechanism of action for thiadiazole anticonvulsants.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of anticonvulsant thiadiazole derivatives. Researchers should adapt these methods based on the specific chemical properties of their compounds of interest.

Synthesis Protocols

A common and versatile approach to novel anticonvulsant thiadiazoles involves a multi-step synthesis beginning with the formation of a 2-amino-5-substituted-1,3,4-thiadiazole core, followed by functionalization of the amino group.

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

This protocol describes the synthesis of the core thiadiazole ring from an aromatic carboxylic acid and thiosemicarbazide (B42300).

Materials:

  • Substituted benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Methanol or Ethanol (B145695)

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine the substituted benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).

  • Slowly add phosphorus oxychloride (3-5 equivalents) or polyphosphoric acid as a condensing agent and solvent, while cooling the flask in an ice bath.

  • After the addition is complete, reflux the mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 2: Synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This protocol details the acylation of the 2-amino group of the thiadiazole core.

Materials:

Procedure:

  • Dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1 equivalent) in an anhydrous solvent in a round-bottom flask.

  • Add a base such as pyridine or triethylamine (1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of Schiff Bases of 2-Amino-5-aryl-1,3,4-thiadiazole

This protocol describes the condensation reaction between the 2-amino-thiadiazole and an aromatic aldehyde to form a Schiff base.[4][5][6]

Materials:

  • 2-Amino-5-aryl-1,3,4-thiadiazole

  • Substituted aromatic aldehyde

  • Ethanol or glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.[6]

  • Reflux the mixture for 6-8 hours.[6]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the Schiff base.

  • Collect the product by filtration, wash with cold ethanol, and dry.

  • Recrystallize from ethanol if further purification is needed.

The general workflow for the synthesis and preclinical evaluation of thiadiazole-based anticonvulsants is depicted below.

Drug_Development_Workflow Design Rational Drug Design (Pharmacophore Modeling) Synthesis Synthesis of Thiadiazole Derivatives Design->Synthesis Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification InVivo_Screening In Vivo Anticonvulsant Screening Purification->InVivo_Screening MES_Test Maximal Electroshock (MES) Test InVivo_Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test InVivo_Screening->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) InVivo_Screening->Neurotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis MES_Test->SAR_Analysis scPTZ_Test->SAR_Analysis Neurotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

Caption: Workflow for the development of thiadiazole-based anticonvulsant drugs.

In Vivo Evaluation Protocols

The following protocols for anticonvulsant screening and neurotoxicity assessment are standard preclinical models used to evaluate the potential of novel compounds.

Protocol 4: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Animals:

  • Male albino mice (20-25 g)

Apparatus:

  • Electroconvulsiometer with corneal electrodes

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses. A control group should receive the vehicle.

  • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Calculate the percentage of protected animals at each dose level and determine the median effective dose (ED₅₀).

Protocol 5: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent seizures induced by a chemical convulsant and is considered a model for absence seizures.

Animals:

  • Male albino mice (20-25 g)

Apparatus:

  • Observation chambers

  • Syringes for subcutaneous injection

Procedure:

  • Administer the test compound i.p. at various doses. A control group should receive the vehicle.

  • After a set time (e.g., 30 or 60 minutes), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).

  • Place the mice in individual observation chambers and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • The absence of clonic seizures for at least 5 seconds is considered protection.

  • Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Protocol 6: Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential for neurological side effects of the test compounds.

Animals:

  • Male albino mice (20-25 g)

Apparatus:

  • Rotarod apparatus

Procedure:

  • Train the mice to stay on the rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.

  • On the test day, administer the test compound i.p. at various doses. A control group should receive the vehicle.

  • At the time of peak effect of the compound, place the mice on the rotarod, and start the rotation.

  • Record the time each mouse remains on the rod. The inability of a mouse to remain on the rod for a predetermined time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.

Data Presentation

The following tables summarize the anticonvulsant activity and neurotoxicity of selected 1,3,4-thiadiazole derivatives from the literature.

Table 1: Anticonvulsant Activity of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

Compound IDR-GroupMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Reference
1a 4-Chlorophenyl20.1135.33[2]
1b 4-Fluorophenyl>300>300[7]
1c 2-Chlorophenyl100-300>300[7]
1d 3,4-Dimethoxyphenyl>300>300[7]

Table 2: Anticonvulsant Activity of N-(5-Aryl-1,3,4-thiadiazol-2-yl)acetamide Derivatives

Compound IDR-GroupMES Protection (%) @ Dose (mg/kg)scPTZ Protection (%) @ Dose (mg/kg)Reference
2a Phenyl50% @ 100Not Reported[8]
2b 4-Chlorophenyl80% @ 20Not Reported[8]
2c 2-Chlorophenyl60% @ 100Not Reported[8]

Table 3: Anticonvulsant Activity of Schiff Bases of 2-Amino-1,3,4-thiadiazole

Compound IDAr-GroupMES Protection (%) @ Dose (mg/kg)scPTZ Protection (%) @ Dose (mg/kg)Reference
3a 4-Chlorobenzylidene66.67% @ 10080% @ 100[9]
3b 3,4,5-Trimethoxybenzylidene66.67% @ 10080% @ 100[9]
3c 4-Nitrobenzylidene50% @ 100Not Reported[3]

Table 4: Neurotoxicity Data for Selected Thiadiazole Derivatives

Compound IDRotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Reference
1a >300>14.9 (MES)[2][7]
3b >300>3 (MES & scPTZ)[9]

Conclusion

The 1,3,4-thiadiazole nucleus represents a versatile and promising scaffold for the design and development of novel anticonvulsant agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field. By employing the described synthetic strategies and in vivo evaluation methods, it is possible to systematically explore the structure-activity relationships of thiadiazole derivatives and identify lead compounds with improved efficacy and safety profiles for the treatment of epilepsy. Further optimization of these lead compounds, guided by a deeper understanding of their mechanism of action, holds the potential to deliver next-generation antiepileptic drugs.

References

5-Chloro-1,2,4-Thiadiazole: A Versatile Precursor for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – The heterocyclic compound 5-Chloro-1,2,4-thiadiazole is emerging as a critical building block in the synthesis of novel enzyme inhibitors, offering a versatile scaffold for the development of targeted therapeutics. Its inherent reactivity and structural features allow for the generation of diverse chemical libraries with the potential to address a range of diseases, including cancer and infectious diseases. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis and evaluation of its derivatives as potent enzyme inhibitors.

The 1,2,4-thiadiazole (B1232254) core is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The presence of a chlorine atom at the 5-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups to modulate the pharmacological properties of the resulting molecules.

Synthetic Pathways and Methodologies

The primary route for derivatizing this compound involves the displacement of the chloro group through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of amine, thiol, and aryl substituents, leading to the synthesis of diverse libraries of potential enzyme inhibitors.

A key synthetic strategy is the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the thiadiazole core and various aryl or heteroaryl groups. This reaction is particularly valuable for creating kinase inhibitors, where aryl moieties often play a crucial role in binding to the enzyme's active site.

Caption: Synthetic pathways from this compound to enzyme inhibitors.

Application in Enzyme Inhibition

Derivatives of this compound have shown significant potential as inhibitors of various enzymes, including kinases, carbonic anhydrases, and ureases.

Kinase Inhibition: A significant area of interest is the development of kinase inhibitors for cancer therapy. By strategically modifying the 5-position of the 1,2,4-thiadiazole ring with appropriate aryl groups, researchers can design molecules that selectively target the ATP-binding site of specific kinases, thereby inhibiting their function and blocking cancer cell proliferation.

Carbonic Anhydrase Inhibition: 5-Amino-1,3,4-thiadiazole derivatives, which can be conceptually derived from 5-chloro-1,3,4-thiadiazole, have been extensively studied as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to various diseases, including glaucoma and cancer.[1][2] The sulfonamide group, often incorporated into these derivatives, is a key pharmacophore for potent carbonic anhydrase inhibition.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Thiadiazole derivatives have been investigated as urease inhibitors, offering a potential therapeutic strategy for treating infections caused by these bacteria.

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of various thiadiazole derivatives against different enzyme targets.

Compound IDTarget EnzymeIC50 (µM)Reference
Thiadiazole Derivative 1 Carbonic Anhydrase I (hCA I)Varies[2]
Thiadiazole Derivative 2 Carbonic Anhydrase II (hCA II)Varies[2]
[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole 1 Urease0.87 ± 0.09
[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole 2 Urease8.32 ± 1.21
Compound IDTarget EnzymeKi (µM)Reference
Thiadiazole Derivative A Carbonic AnhydraseVaries[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-3-chloro-1,2,4-thiadiazoles via Suzuki-Miyaura Coupling[4]

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids. This method can be adapted for this compound to synthesize 5-aryl-1,2,4-thiadiazole derivatives.

Materials:

  • 3,5-dichloro-1,2,4-thiadiazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (2 M aqueous solution)

  • Toluene (B28343), deaerated

  • Methanol, deaerated

Procedure:

  • To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole (5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol) in deaerated toluene (20 mL) under a nitrogen atmosphere, add a deaerated 2 M aqueous solution of K2CO3 (5 mL).

  • Add the arylboronic acid (5.5 mmol) dissolved in 5 mL of deaerated methanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Caption: Workflow for Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay[1][2]

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • p-Nitrophenyl acetate (B1210297) (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the hCA enzyme solution.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the enzyme activity and the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay Start Start Prepare Reagents Prepare serial dilutions of test compounds, enzyme, and substrate solutions Start->Prepare Reagents Plate Setup Add buffer, test compound, and enzyme to 96-well plate Prepare Reagents->Plate Setup Pre-incubation Incubate at RT for 10 min Plate Setup->Pre-incubation Reaction Initiation Add p-NPA substrate Pre-incubation->Reaction Initiation Measurement Measure absorbance at 400 nm Reaction Initiation->Measurement Data Analysis Calculate % inhibition and IC50 Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 3: In Vitro Urease Inhibition Assay

This protocol outlines a spectrophotometric method to assess the urease inhibitory potential of the synthesized compounds.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Nessler's reagent

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a 96-well plate, mix 25 µL of the urease enzyme solution with 5 µL of the test compound solution.

  • Incubate the mixture at 30°C for 15 minutes.

  • Add 55 µL of urea solution to each well and continue the incubation at 30°C for 15 minutes.

  • Add 45 µL of phenol (B47542) reagent and 70 µL of alkali reagent to stop the reaction.

  • Measure the absorbance at 630 nm after 50 minutes.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of potential enzyme inhibitors. The straightforward derivatization through established synthetic protocols, coupled with the proven biological activity of the resulting compounds, makes this scaffold an attractive area for further research and development in the quest for novel therapeutics. The provided protocols offer a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

Application Notes and Protocols for Incorporating Thiadiazole Moieties into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exist as four primary isomers: 1,3,4-, 1,2,4-, 1,2,3-, and 1,2,5-thiadiazole.[3][4] The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is considered a "privileged structure" due to its widespread presence in molecules with diverse and potent biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][5][6] The thiadiazole ring often acts as a bioisostere for amide or pyrimidine (B1678525) groups, enhancing properties like metabolic stability and membrane permeability.[6][7]

These application notes provide an overview of established and modern synthetic techniques for incorporating the most common thiadiazole isomers into complex molecular frameworks, complete with comparative data and detailed experimental protocols.

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole isomer is the most extensively studied and is found in several FDA-approved drugs.[6] Its synthesis is typically achieved through the cyclization of precursors containing the requisite N-N-C-S linkage.

Method A: Cyclization of Thiosemicarbazides and Derivatives

One of the most common and versatile methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclodehydration of thiosemicarbazides, which are often derived from the reaction of an acid hydrazide with a thiocyanate (B1210189) or by reacting a carboxylic acid directly with thiosemicarbazide (B42300).[8][9][10] Strong acids like sulfuric acid or dehydrating agents like phosphorus oxychloride are frequently employed.[9][11]

// Node styles start_material [label="Carboxylic Acid +\nThiosemicarbazide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Dehydrating Agent\n(e.g., POCl₃, H₂SO₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Cyclodehydration\nReaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Cooling & Basification\n(pH 8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Amino-5-substituted-\n1,3,4-Thiadiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_material -> reaction; reagent -> reaction; reaction -> workup; workup -> product; }

General workflow for thiadiazole synthesis from thiosemicarbazides.

Table 1: Representative Yields for 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides

Starting MaterialsCyclizing AgentProductYield (%)Reference
Aromatic Carboxylic AcidsPOCl₃5-Aryl-1,3,4-thiadiazol-2-amines65-85%[9]
1-N-pyrrole acetyl thiosemicarbazideH₂SO₄ (conc.)2-amino-5-(N-pyrrole methyl)1,3,4-thiadiazoleNot specified[8]
Methoxy Cinnamic Acid DerivativesPOCl₃Substituted 1,3,4-thiadiazole derivativesNot specified[12]
PhenylthiosemicarbazidePOCl₃Substituted 1,3,4-thiadiazole derivativesNot specified[12]
Acetic AnhydridePyridine (B92270)N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide83%[9]

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives [9]

  • Reaction Setup: Stir a mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) for 20 minutes at room temperature in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath and carefully add 40 mL of cold water.

  • Reflux: Reflux the resulting suspension for 4 hours.

  • Work-up: After cooling, basify the solution to pH 8 using a 50% sodium hydroxide (B78521) solution while stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol (B129727) or ethanol) to obtain the purified 5-aryl-1,3,4-thiadiazole-2-amine.

Method B: 1,3-Dipolar Cycloaddition Reactions

A powerful strategy for creating 1,3,4-thiadiazole derivatives involves the in-situ 1,3-dipolar cycloaddition of nitrilimines with sulfur-containing dipolarophiles.[13] This method often proceeds via a tandem reaction involving the initial cycloaddition followed by the elimination of a small molecule from the cycloadduct, leading directly to the aromatic thiadiazole ring.[13]

Table 2: Representative Yields for 1,3,4-Thiadiazole Synthesis via 1,3-Dipolar Cycloaddition

Nitrilimine PrecursorSulfur DipolarophileProductYield (%)Reference
Bis-hydrazonoyl chloridesMethyl 2-cyano-2-(hetaryl)dithiocarboxylatesBis-2,2'-(1,3,4-thiadiazole) derivatives83-90%[13]
Bis-hydrazonoyl chloridesN-phenyl 2-cyano-2-(benzothiazol-2-yl)thioamideBis-2,2'-(1,3,4-thiadiazole) derivatives83-90%[13]

Experimental Protocol: General Procedure for Bis-2,2'-(1,3,4-thiadiazole) Synthesis [13]

  • Reaction Setup: In a suitable flask, dissolve the bis-hydrazonoyl chloride (1 equivalent) and the functionalized sulfur dipolarophile (e.g., methyl 2-cyanodithiocarboxylate derivative, 2 equivalents) in an appropriate solvent such as chloroform (B151607) or ethanol (B145695).

  • Base Addition: Add a base (e.g., triethylamine, 2 equivalents) dropwise to the mixture at room temperature to generate the nitrilimine in situ.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for the time required for the reaction to complete (monitored by TLC).

  • Work-up: After completion, filter off any precipitated salts. Evaporate the solvent under reduced pressure.

  • Isolation and Purification: Purify the crude residue by column chromatography or recrystallization from a suitable solvent to yield the pure bis-2,2'-(1,3,4-thiadiazole) product.

Synthesis of the 1,2,4-Thiadiazole (B1232254) Core

The 1,2,4-thiadiazole ring is another important scaffold, found in natural products and pharmaceuticals like the antibiotic Cefozopran.[14][15] Synthesis often involves the formation of an N-S bond through oxidative cyclization.

Method: Iodine-Mediated [3+2] Oxidative Cyclization

A modern and efficient method for constructing fused 1,2,4-thiadiazoles is the molecular iodine-promoted [3+2] oxidative annulation of 2-aminoheteroarenes with isothiocyanates.[16][17] This strategy is highly regioselective and involves the formation of a C-N bond followed by an intramolecular oxidative N-S bond formation.[16]

// Node styles start_material [label="2-Aminoheteroarene +\nIsothiocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="I₂ / K₂CO₃\nSolvent (e.g., Chloroform)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Thioureido Intermediate\n(Proposed)", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="[3+2] Oxidative\nCyclization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Heteroarene-fused\n[8][13][16]Thiadiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_material -> cyclization; reagent -> cyclization; cyclization -> product [label="Intramolecular\nN-S bond formation"]; }

Workflow for Iodine-Mediated Synthesis of FusedT[8][13][16]hiadiazoles.

Table 3: Representative Yields for FusedT[8][13][16]hiadiazole Synthesis

2-AminoheteroareneIsothiocyanateProductYield (%)Reference
2-AminobenzimidazolePhenyl isothiocyanateBenzoi[8][12]midazo[2,1-c]t[8][13][16]hiadiazole40%[16]
2-Amino-1,3,4-thiadiazole (B1665364)Phenyl isothiocyanate1,3,4-Thiadiazole-fused--[8][13][16]thiadiazoleGood to Excellent[18]

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole-fused--[8][13][16]thiadiazole Analogs [18][19]

  • Reaction Setup: To a solution of a 2-amino-1,3,4-thiadiazole derivative (1 equivalent) in chloroform (10 mL), add the substituted phenyl isothiocyanate (1 equivalent).

  • Addition of Reagents: Add molecular iodine (I₂, 0.6 mmol) and potassium carbonate (K₂CO₃, 0.8 mmol) to the mixture.

  • Reaction: Stir the resulting mixture overnight at room temperature or reflux for 16 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with chloroform and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the pure fused thiadiazole product.

Synthesis of the 1,2,3-Thiadiazole (B1210528) Core

The 1,2,3-thiadiazole scaffold is a valuable structural motif in agrochemicals and pharmaceuticals. [1]The Hurd-Mori reaction is a classical and widely used method for its synthesis.

Method: The Hurd-Mori Reaction

The Hurd-Mori reaction involves the cyclization of hydrazones or semicarbazones, derived from ketones with an α-methylene group, using thionyl chloride (SOCl₂). [1][20]This method provides a direct route to substituted 1,2,3-thiadiazoles.

Table 4: Representative Yields for 1,2,3-Thiadiazole Synthesis via Hurd-Mori Reaction

Hydrazone/Semicarbazone PrecursorConditionsProductYield (%)Reference
Pyrazolyl-phenylethanone semicarbazonesSOCl₂Pyrazolyl-1,2,3-thiadiazole scaffoldsGood to Excellent[1]
N-tosylhydrazonesNH₄SCN, Ethanol, RT4-phenyl-1,2,3-thiadiazole53-87%[21]
N-tosylhydrazonesSulfur, TBAI (catalyst)Substituted aryl 1,2,3-thiadiazoles44-98%[1]

Experimental Protocol: General Procedure for the Hurd-Mori Synthesis [20]

  • Semicarbazone Formation: Dissolve the starting ketone (1 equivalent) and semicarbazide (B1199961) hydrochloride (1.1 equivalents) in a mixture of ethanol and water. Add a base like sodium acetate or pyridine and reflux the mixture for 2-4 hours. Cool the reaction to allow the semicarbazone to precipitate, then filter and dry.

  • Cyclization: In a flask cooled in an ice bath, add an excess of thionyl chloride (SOCl₂).

  • Substrate Addition: Add the dried semicarbazone portion-wise to the stirred thionyl chloride at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or gas evolution ceasing).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane (B109758) or diethyl ether.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Chloro-1,2,4-Thiadiazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize nucleophilic substitution reactions involving 5-Chloro-1,2,4-thiadiazole and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of substitution reactions on this compound?

A1: Low yields in these reactions can often be attributed to several factors. Key considerations include the reactivity of the nucleophile, the choice of solvent and base, reaction temperature, and the purity of the starting materials.[1][2] The 1,2,4-thiadiazole (B1232254) ring is sensitive, and harsh reaction conditions can lead to degradation or side product formation.[1] Ensuring anhydrous conditions is also crucial, as water can lead to unwanted hydrolysis byproducts.[1][3]

Q2: What are the common side products I might encounter, and how can they be minimized?

A2: A common side product in reactions with heterocyclic compounds is the formation of corresponding oxadiazole derivatives, especially if water is present.[3][4] Other potential byproducts can arise from decomposition of the thiadiazole ring under strongly basic conditions or elevated temperatures.[1][4] To minimize these, it is essential to use dry solvents and reagents, carefully control the reaction temperature, and choose a base that is strong enough to facilitate the reaction but not so strong that it causes degradation.[1][3][4] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.[4]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a highly effective and common technique for monitoring the reaction's progress.[3][5] By spotting the reaction mixture alongside the this compound starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of a new spot for the desired product.[5] This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products from prolonged heating.[3]

Q4: What are the best practices for purifying the final substituted 1,2,4-thiadiazole product?

A4: Purification is critical for removing unreacted starting materials, reagents, and any side products.[3] A typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate.[1][6] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[1][6] The crude product can then be purified by recrystallization from a suitable solvent or by flash column chromatography on silica (B1680970) gel.[1][3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a frequent challenge and can stem from several suboptimal conditions.[1] Use the following guide to troubleshoot potential causes.

Troubleshooting Decision-Making for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed purify_materials Purify/Replace Reagents & Use Anhydrous Solvents check_purity->purify_materials Impurities Detected optimize_nucleophile Optimize Nucleophile/Base check_conditions->optimize_nucleophile Reagent Stoichiometry optimize_temp Systematically vary temperature and monitor via TLC check_conditions->optimize_temp Temperature/Time optimize_solvent Test polar aprotic solvents (e.g., DMF, Acetonitrile) check_conditions->optimize_solvent Solvent Choice base_choice Screen different bases (e.g., K2CO3, TEA, NaH). Check stoichiometry. optimize_nucleophile->base_choice Base Issues nucleophile_strength Consider a stronger or less sterically hindered nucleophile optimize_nucleophile->nucleophile_strength Nucleophile Issues

Caption: Troubleshooting logic for low yield in this compound synthesis.

Issue 2: Multiple Products Observed on TLC/NMR

The formation of multiple products indicates side reactions or product degradation.[1]

  • Possible Cause: Presence of water leading to hydrolysis.

    • Solution: Ensure all solvents and reagents are anhydrous.[3] Use freshly dried solvents and handle hygroscopic materials under an inert atmosphere.

  • Possible Cause: Reaction temperature is too high, causing decomposition.

    • Solution: Lower the reaction temperature and monitor closely with TLC to find the optimal balance between reaction rate and stability.[3][4]

  • Possible Cause: The chosen base is too strong, leading to ring-opening or other side reactions.

    • Solution: Switch to a milder base. For example, if using a strong base like sodium hydride, consider trying a weaker inorganic base like potassium carbonate or an organic base like triethylamine.[1][7]

Data Presentation: Reaction Condition Optimization

The yield of substitution reactions on a chloro-thiadiazole core is highly dependent on the chosen nucleophile, solvent, and base. The following tables summarize yields from various reported reactions, providing a baseline for comparison.

Table 1: Nucleophilic Substitution with Substituted Piperazines

Entry Nucleophile Base Solvent Time (h) Yield (%) Reference
1 4-Methylpiperazine Triethylamine (TEA) Dry Benzene 18 74 [7]
2 4-Ethylpiperazine Triethylamine (TEA) Dry Benzene 18 73 [7]

| 3 | 4-(p-Tolyl)piperazine | Triethylamine (TEA) | Dry Benzene | 18 | 61 |[7] |

Note: Reactions were performed on a 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide intermediate.

Table 2: Synthesis of 5-Substituted-1,2,4-Thiadiazoles

Entry Reactant (RBr) Solvent Time (h) Yield (%) Reference
1 Benzyl bromide Acetone/H₂O 24 88 [8]
2 4-Nitrobenzyl bromide Acetone/H₂O 24 75 [8]

| 3 | 2-Bromoacetophenone | Acetone/H₂O | 24 | 65 |[8] |

Note: These reactions involve the initial S-alkylation of a thiadiazole precursor, followed by oxidative cyclization to form the 3-chloro-5-substituted-1,2,4-thiadiazole.

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound

This protocol provides a general guideline for reacting this compound with a generic amine nucleophile. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

Materials:

  • This compound (1 equivalent)

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., Triethylamine or Potassium Carbonate, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Dry Benzene)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • TLC plates (silica gel) and developing chamber

  • Extraction and purification solvents (e.g., Ethyl Acetate, Hexane, Brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq.) and the anhydrous solvent.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (e.g., salt byproduct) has formed, filter it off.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[5]

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[3][5]

  • Characterization: Confirm the structure of the purified product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

General Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Combine Reactants (Thiadiazole, Nucleophile, Base) in Anhydrous Solvent heat 2. Heat Reaction Mixture setup->heat monitor 3. Monitor by TLC heat->monitor quench 4. Cool & Quench Reaction monitor->quench Reaction Complete extract 5. Extract with Organic Solvent quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify Crude Product (Column Chromatography or Recrystallization) dry->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for synthesis and purification of substituted 1,2,4-thiadiazoles.

References

Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3,5-disubstituted 1,2,4-thiadiazoles?

A1: The primary methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles include:

  • Oxidative dimerization of thioamides: This is a widely used method for producing symmetrically substituted 1,2,4-thiadiazoles.[1][2] A variety of oxidizing agents can be employed, such as iodine, 2-iodoxybenzoic acid (IBX), and hydrogen peroxide.[1][2]

  • Reaction of amidines with sulfur-containing reagents: This approach is versatile for creating unsymmetrically substituted 1,2,4-thiadiazoles. Common methods involve the reaction of amidines with dithioesters or aryl isothiocyanates, often promoted by a base.[1][3]

  • One-pot synthesis from nitriles and thioamides: This method allows for the sequential intermolecular addition of thioamides to nitriles, followed by intramolecular oxidative coupling to form unsymmetrically disubstituted 1,2,4-thiadiazoles.[4][5]

  • Electrochemical synthesis: A greener approach involves the electrochemical three-component reaction of amines, amidines, and carbon disulfide (CS2) under metal- and oxidant-free conditions.[6]

Q2: I am observing very low or no yield of my desired 3,5-disubstituted 1,2,4-thiadiazole (B1232254). What are the potential causes?

A2: Low yields in 1,2,4-thiadiazole synthesis can arise from several factors:

  • Inappropriate oxidizing agent: In oxidative dimerization of thioamides, the choice of oxidant is critical. Over-oxidation or the formation of side products can occur with unsuitable oxidizing agents.[7]

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[7] For instance, some methods require elevated temperatures, while others proceed at room temperature.[1]

  • Base suitability: In base-mediated reactions, the chosen base may not be optimal for the specific substrates, affecting the desired reaction pathway.[7]

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields.[7]

  • Substrate limitations: Certain substituents on the starting materials, such as ortho-substituted thioamides, may result in drastically lower yields.[8][9]

Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products?

A3: The formation of multiple products is a common challenge. Potential side products include:

  • Corresponding amide: Hydrolysis of the starting thioamide can lead to the formation of the corresponding amide.[7]

  • Unreacted starting materials: Incomplete conversion will result in the presence of starting materials.[7]

  • Partially oxidized intermediates: In oxidative dimerization reactions, partially oxidized intermediates may be present.[7]

  • Open-chain adducts: In some cases, the acyclic precursor to the thiadiazole may be isolated instead of the cyclized product.[1]

  • Other heterocyclic systems: Under certain conditions, side reactions can lead to the formation of different heterocyclic rings.[7]

Q4: How can I improve the regioselectivity for unsymmetrically substituted 1,2,4-thiadiazoles?

A4: Achieving high regioselectivity is crucial for synthesizing unsymmetrically substituted 1,2,4-thiadiazoles. Effective strategies include:

  • One-pot reaction of nitriles and thioamides: This approach allows for controlled, sequential bond formation, which dictates the final substitution pattern.[4][7]

  • Careful selection of catalyst and reaction conditions: The choice of catalyst and optimization of reaction parameters can significantly influence regioselectivity.[7]

Q5: What are the recommended methods for purifying 3,5-disubstituted 1,2,4-thiadiazoles?

A5: Purification can sometimes be challenging.[10] Common purification techniques include:

  • Flash chromatography on silica (B1680970) gel: This is a widely used method for purifying these compounds.[11]

  • Recrystallization: For solid products, recrystallization from a suitable solvent like ethanol (B145695) can be an effective purification method.[12]

  • Precipitation: If the product is highly soluble in the reaction solvent, adding a non-solvent can induce precipitation.[7]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Oxidative Dimerization of Thioamides
Possible Cause Recommended Solution
Inactive or inappropriate oxidizing agentEnsure the oxidizing agent is fresh and stored correctly. Consider screening different oxidants (e.g., I₂, IBX, H₂O₂). The choice of oxidant can be substrate-dependent.[1][7]
Suboptimal reaction temperatureVerify the optimal temperature for the specific thioamide. Some reactions require heating, while others proceed at room temperature.[7]
Incorrect solventThe choice of solvent can influence the reaction outcome. Common solvents include DMF, DMSO, and acetonitrile. Ensure the solvent is anhydrous if required by the reaction.
Impure starting materialsPurify the starting thioamide before use. Impurities can inhibit the reaction.[7]
Steric hindranceOrtho-substituted thiobenzamides may give lower yields. Consider alternative synthetic routes for sterically hindered substrates.[8][9]
Issue 2: Formation of Acyclic Intermediate Instead of 1,2,4-Thiadiazole in Base-Mediated Synthesis
Possible Cause Recommended Solution
Insufficiently strong baseA stronger base may be required to promote the intramolecular cyclization. For example, NaH is often effective.[1]
Reaction temperature is too lowWhile some reactions proceed at room temperature, gentle heating may be necessary to facilitate the final cyclization step.[1]
Electronic effects of substituentsElectron-withdrawing or -donating groups on the starting materials can affect the ease of cyclization. Optimization of reaction conditions for specific substrates may be necessary.
Absence of an oxidizing agentSome methods require an in-situ oxidation step for the N-S bond formation. Ensure all necessary reagents are present.
Issue 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Product is highly soluble in the reaction solventAfter completion, try precipitating the product by adding a non-solvent (e.g., water or hexane).[7]
Co-elution with impurities during chromatographyOptimize the mobile phase for flash chromatography. A gradient elution may be necessary to achieve better separation.
Product instability1,2,4-thiadiazoles can be sensitive to strongly basic or acidic conditions, which may lead to ring-opening. Ensure work-up and purification conditions are mild.[7]
Oily productIf the product is an oil, try to form a solid derivative (e.g., a salt) for easier handling and purification.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodStarting MaterialsKey Reagents/ConditionsProduct TypeYield Range (%)Reference
Oxidative DimerizationThioamidesVarious oxidizing agents (I₂, IBX, H₂O₂)SymmetricalModerate to high[1][2]
Base-Mediated SynthesisAmidines and Dithioesters/IsothiocyanatesNaH, DMF, room temperatureUnsymmetricalGood to excellent[1][3]
One-Pot SynthesisNitriles and ThioamidesI₂, AlCl₃UnsymmetricalModerate to good[1][4][5]
Electrochemical SynthesisAmines, Amidines, CS₂Undivided cell, room temperatureUnsymmetrical68-73% (for specific examples)[6]
Suzuki-Miyaura Coupling5-Iodo-imidazo[1,2-d][6][7][11]thiadiazole and Boronic acidsPalladium catalystC-5 ArylatedVaries[11]

Experimental Protocols

Protocol 1: Base-Mediated Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Amidines and Dithioesters[1]
  • To a solution of the amidine (1.0 mmol) and the dithioester (1.0 mmol) in dry DMF (6 mL) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

Protocol 2: One-Pot Synthesis of 3-Alkyl-5-aryl-1,2,4-thiadiazoles from Nitriles and Thioamides[4][5]
  • To a solution of the thioamide (1.0 mmol) in an appropriate solvent, add the nitrile (1.2 mmol) and a Lewis acid such as AlCl₃ (1.1 mmol).

  • Stir the mixture at the optimized temperature (e.g., 60 °C) for the required time to facilitate the intermolecular addition.

  • After the formation of the intermediate, add molecular iodine (I₂, 1.5 mmol) to the reaction mixture.

  • Continue stirring at the same or an adjusted temperature to promote the intramolecular oxidative N-S bond formation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to obtain the pure 3,5-disubstituted-1,2,4-thiadiazole.

Visualizations

experimental_workflow_base_mediated cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Amidine and Dithioester in DMF add_base Add NaH under N2 atmosphere start->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure 3,5-Disubstituted-1,2,4-Thiadiazole chromatography->product

Caption: Experimental workflow for the base-mediated synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Yield of 1,2,4-Thiadiazole cause1 Inactive/Inappropriate Reagents start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Impure Starting Materials start->cause3 cause4 Side Reactions Dominating start->cause4 sol1 Verify reagent quality and stoichiometry. Screen alternative reagents (e.g., oxidants, bases). cause1->sol1 sol2 Systematically optimize temperature, time, and solvent. Ensure anhydrous conditions if necessary. cause2->sol2 sol3 Purify starting materials before use. cause3->sol3 sol4 Analyze crude mixture (e.g., by LC-MS) to identify side products. Adjust conditions to minimize side reactions. cause4->sol4

Caption: Troubleshooting logic for low yields in 1,2,4-thiadiazole synthesis.

References

Technical Support Center: Purification of 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Chloro-1,2,4-thiadiazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis such as sulfur monochloride or sulfur dichloride, chlorinated solvents, and related side-products like other isomers or over-chlorinated thiadiazoles. Depending on the synthetic route, inorganic salts may also be present as byproducts.[1]

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods for chloro-substituted thiadiazoles are distillation (including steam and vacuum distillation), recrystallization, and column chromatography.[2][3] The choice of method depends on the physical properties of the impurities and the desired final purity of the product.

Q3: How can I remove inorganic salt impurities from my crude product?

A3: An aqueous work-up is typically the first step to remove inorganic salts. This involves dissolving or suspending the crude product in an organic solvent that is immiscible with water (like diethyl ether or chloroform), washing with water or a brine solution, and then drying the organic layer.[4][5]

Q4: When is distillation a suitable purification method?

A4: Distillation is suitable for thermally stable, liquid products. 3-chloro-1,2,5-thiadiazole, a related compound, is purified by distillation at atmospheric pressure (boiling point 123-124 °C).[2] If the compound is sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point. Steam distillation is also an effective method for water-immiscible, volatile compounds and can help separate the product from non-volatile impurities.[2][6]

Q5: What is a good solvent for the recrystallization of this compound?

A5: For related chloro-hydroxy-thiadiazole compounds, recrystallization from water has been shown to be effective.[7] For other thiadiazole derivatives, organic solvents such as ethanol (B145695) or mixtures like ethanol/water are commonly used.[1][3] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.

Q6: How do I choose a solvent system for column chromatography?

A6: The choice of solvent system for column chromatography depends on the polarity of this compound and its impurities. A good starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or chloroform.[4][8] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guides

Problem 1: Low Recovery After Purification
Possible Cause Suggested Solution
Product loss during aqueous work-up Ensure the pH of the aqueous layer is optimal for minimizing the solubility of the product. Use multiple extractions with smaller volumes of organic solvent for better recovery.
Decomposition during distillation If you suspect thermal decomposition, switch to vacuum distillation to reduce the required temperature. Ensure the distillation apparatus is free of any acidic or basic residues that could catalyze decomposition.
Product remains dissolved during recrystallization Ensure the solution is sufficiently cooled (an ice bath may be necessary) and allow adequate time for crystallization. Seeding the solution with a pure crystal of the product can induce crystallization. Reduce the amount of solvent used for dissolution.
Ineffective separation in column chromatography The chosen eluent may be too polar, causing the product to elute too quickly with impurities. Optimize the solvent system using TLC to achieve good separation between the product and impurity spots.
Problem 2: Product is Still Impure After a Single Purification Step
Possible Cause Suggested Solution
Co-distillation of impurities If impurities have similar boiling points to the product, a single distillation may not be sufficient. Consider using fractional distillation for better separation or follow up with a different purification technique like column chromatography.
Co-crystallization of impurities The impurity may have similar solubility properties to the product in the chosen recrystallization solvent. A second recrystallization from a different solvent system may be necessary. Alternatively, pre-purification by another method (e.g., an acid-base wash or chromatography) can remove the problematic impurity.
Overlapping spots on TLC after column chromatography The solvent system may not be optimal for separating the specific impurities present. Try a different solvent system with different polarity or selectivity (e.g., switching from ethyl acetate to dichloromethane).

Experimental Protocols

Protocol 1: Purification by Distillation

This protocol is based on methods described for similar chloro-thiadiazole compounds.[2]

  • Initial Work-up: If the crude product is from an aqueous reaction mixture, it can be isolated by steam distillation. The distillate, containing water and the product, is then extracted with a suitable organic solvent like petroleum ether.[2]

  • Drying: The combined organic extracts are washed with water and dried over a drying agent such as magnesium sulfate.[2]

  • Solvent Removal: The organic solvent is removed by distillation at atmospheric pressure.

  • Final Distillation: The crude this compound is then distilled. For a related isomer, 3-chloro-1,2,5-thiadiazole, the boiling point is 123-124 °C at atmospheric pressure.[2] If the compound is suspected to be thermally unstable, vacuum distillation should be employed.

Protocol 2: Purification by Recrystallization

This is a general procedure that can be adapted based on the specific solubility of the crude product.

  • Solvent Selection: Determine an appropriate solvent or solvent mixture by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica (B1680970) gel chromatography.[4]

  • TLC Analysis: Analyze the crude product by TLC using various solvent systems (e.g., different ratios of hexane/ethyl acetate or hexane/chloroform) to find a system that gives good separation of the desired product from impurities.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes physical property data for related chloro-thiadiazole compounds, which can serve as a reference.

CompoundPurification MethodBoiling Point (°C)Melting Point (°C)Yield (%)Reference
3-Chloro-1,2,5-thiadiazoleDistillation123-124--[2]
3,4-Dichloro-1,2,5-thiadiazoleDistillation101-102 (at 122 mmHg)--[2]
3,4-Dichloro-1,2,5-thiadiazoleDistillation85 (at 82-85 mmHg)-88[9]
4-Chloro-1,2,5-thiadiazol-3-amineSteam Distillation-117.5-11866[4]
3-Chloro-4-hydroxy-1,2,5-thiadiazoleRecrystallization (from water)-112-[7]

Visualizations

G cluster_distillation Purification Workflow: Distillation crude_product_d Crude Product steam_distill Steam Distillation crude_product_d->steam_distill extract Solvent Extraction steam_distill->extract dry Drying Organic Layer extract->dry solvent_removal Solvent Removal dry->solvent_removal final_distill Final Distillation (Atmospheric or Vacuum) solvent_removal->final_distill pure_product_d Pure Product final_distill->pure_product_d

Caption: Experimental workflow for the purification of this compound by distillation.

G cluster_recrystallization Purification Workflow: Recrystallization crude_product_r Crude Product dissolve Dissolve in Minimum Hot Solvent crude_product_r->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry_crystals Dry Crystals wash->dry_crystals pure_product_r Pure Product dry_crystals->pure_product_r

Caption: Experimental workflow for the purification of this compound by recrystallization.

G cluster_chromatography Purification Workflow: Column Chromatography crude_product_c Crude Product tlc TLC Analysis for Solvent System crude_product_c->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product_c Pure Product evaporate->pure_product_c

Caption: Experimental workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Optimizing N-S Bond Formation in Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thiadiazoles, with a specific focus on optimizing the critical N-S bond formation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,3,4-thiadiazoles?

A1: The most prevalent method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[1][2] This typically occurs through the acylation of a thiosemicarbazide (B42300) followed by dehydration.[1] Alternative starting materials include acylhydrazines, dithiocarbazates, and thiohydrazides.

Q2: How can I monitor the progress of my thiadiazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product.[3]

Q3: What are the typical purification methods for thiadiazole derivatives?

A3: Recrystallization is the most common purification technique for thiadiazole derivatives, often using solvents like ethanol (B145695) or mixtures such as benzene-chloroform.[3] For compounds that are difficult to purify by recrystallization, silica (B1680970) gel column chromatography can be employed.[3] A typical work-up procedure involves cooling the reaction mixture, quenching it with water or pouring it onto ice, and then basifying it to a pH of 8 with a solution like sodium hydroxide (B78521).[4]

Q4: Are there any environmentally friendly or "green" methods for thiadiazole synthesis?

A4: Yes, microwave-assisted synthesis is a notable green chemistry approach for preparing thiadiazole derivatives. This method often results in shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods.[3][5]

Q5: What are some of the common catalysts used for N-S bond formation in thiadiazoles?

A5: A variety of catalysts can be employed to facilitate N-S bond formation. Copper catalysts, such as Cu(OTf)₂, have been used for the intramolecular cyclization to form 1,2,4-thiadiazoles.[6] Molecular iodine (I₂) is another effective catalyst for the oxidative cyclization to produce 1,2,4-thiadiazole (B1232254) derivatives and can be used in transition-metal-free protocols.[6][7] For 1,2,3-thiadiazole (B1210528) synthesis, thionyl chloride (SOCl₂) is a common reagent.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiadiazoles, focusing on optimizing the N-S bond formation.

Issue 1: Low Reaction Yield

Potential Causes & Solutions

Potential CauseSuggested SolutionRelevant Synthetic Method
Incomplete Reaction Increase the reaction time and continue to monitor via TLC until the starting materials are consumed. A moderate increase in reaction temperature may also be beneficial.[3]General
Suboptimal Reagents Ensure the purity of starting materials. For instance, in the Hurd-Mori reaction for 1,2,3-thiadiazoles, use freshly distilled or a new bottle of thionyl chloride (SOCl₂), as it can decompose with moisture.[8]1,2,3-Thiadiazoles
Inappropriate Dehydrating Agent The choice of dehydrating agent is critical. Strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used for the cyclodehydration of thiosemicarbazides.[1][9][10] Methane sulfonic acid has also been reported as an effective dehydrating agent.[1]1,3,4-Thiadiazoles
Substrate Electronic Effects For certain reactions, the electronic nature of substituents is crucial. For example, in some 1,2,3-thiadiazole syntheses, electron-withdrawing groups on the precursor lead to better yields, while electron-donating groups can result in poor conversion.[8]1,2,3-Thiadiazoles
Hydrolysis of Intermediates Ensure anhydrous conditions by using dry solvents and reagents to minimize the hydrolysis of sensitive intermediates.[4][8]General
Issue 2: Formation of Significant Side Products

Potential Causes & Solutions

Potential CauseSuggested SolutionRelevant Synthetic Method
Formation of Oxadiazole Byproduct A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole.[4] The use of Lawesson's reagent can favor the formation of the thiadiazole over the oxadiazole.[4]1,3,4-Thiadiazoles
Over-oxidation In oxidative dimerization reactions of thioamides to form 1,2,4-thiadiazoles, the use of inappropriate oxidizing agents can lead to over-oxidation.[11] Careful selection and stoichiometry of the oxidizing agent (e.g., Oxone) are important.[11]1,2,4-Thiadiazoles
Lack of Regioselectivity To improve regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles, a one-pot reaction of a nitrile with a thioamide can be an effective strategy.[11] The choice of catalyst and reaction conditions also significantly influences regioselectivity.[11]1,2,4-Thiadiazoles

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol is adapted from a general procedure for the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide.[9]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • 50% Sodium hydroxide solution

  • Water

Procedure:

  • In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL) for 20 minutes at room temperature.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80-90 °C for one to two hours with stirring.[4][9]

  • Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.[4]

  • The formed precipitate is filtered, washed with water, and can be purified by recrystallization.[12]

Protocol 2: Synthesis of 4-Aryl-5-palmitoyl-4H-1,2,4-triazole-3-thiols and 5-Aryl-amino-2-palmitoyl-1,3,4-thiadiazoles

This protocol describes the cyclization of N-(aryl)-2-palmitoyl hydrazinecarbothioamides under basic and acidic conditions.[10]

Materials:

  • N-(Aryl)-2-palmitoyl hydrazinecarbothioamide (1.0 eq)

  • 2% Sodium hydroxide (NaOH) solution (for triazole synthesis)

  • Concentrated sulfuric acid (H₂SO₄) (for thiadiazole synthesis)

  • Ethanol for recrystallization

Procedure for 1,3,4-Thiadiazole Synthesis:

  • Add the N-(aryl)-2-palmitoyl hydrazinecarbothioamide to concentrated sulfuric acid.

  • Stir the mixture at room temperature for an appropriate time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,3,4-Thiadiazole Synthesis
Starting MaterialsCyclizing/Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic Carboxylic Acid, ThiosemicarbazidePOCl₃-80-901-2High[9]
1-N-pyrrole acetyl thiosemicarbazideConc. H₂SO₄-Not specifiedNot specifiedNot specified[12]
Thiosemicarbazide, Carboxylic AcidPolyphosphate ester (PPE)-Not specifiedNot specifiedGood[13]
Thiosemicarbazide DerivativesMethanesulfonic acid-Not specifiedNot specified15-31
Thiosemicarbazide, AldehydeI₂, K₂CO₃1,4-DioxaneNot specifiedNot specified54-86[14]

Visualizations

Diagram 1: General Experimental Workflow for 1,3,4-Thiadiazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Mix Carboxylic Acid and POCl3 add_tsc Add Thiosemicarbazide start->add_tsc heat Heat at 80-90°C (1-2h) add_tsc->heat reflux Add H2O and Reflux (4h) heat->reflux basify Cool and Basify to pH 8 reflux->basify filter Filter Precipitate basify->filter purify Recrystallize filter->purify end_node Pure 1,3,4-Thiadiazole purify->end_node

Caption: A typical experimental workflow for the synthesis of 1,3,4-thiadiazoles.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Reagent Quality? start->cause2 cause3 Side Reactions? start->cause3 solution1 Increase Time/Temp Monitor via TLC cause1->solution1 Yes solution2 Use Pure/Fresh Reagents Ensure Anhydrous Conditions cause2->solution2 Yes solution3 Optimize Conditions (Temp, Catalyst) Consider Alternative Reagents cause3->solution3 Yes

Caption: A decision-making diagram for troubleshooting low yields in thiadiazole synthesis.

Diagram 3: Simplified N-S Bond Formation Pathway

G cluster_cyclization Dehydrative Cyclization acyl_tsc Acylthiosemicarbazide Intermediate protonation Protonation of Carbonyl Oxygen acyl_tsc->protonation attack Intramolecular Nucleophilic Attack by Sulfur protonation->attack dehydration Dehydration (-H2O) attack->dehydration thiadiazole 1,3,4-Thiadiazole Ring (N-S Bond Formed) dehydration->thiadiazole

Caption: Key steps in the acid-catalyzed formation of the N-S bond in 1,3,4-thiadiazoles.

References

Technical Support Center: Synthesis of 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1,2,4-thiadiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-substituted-5-chloro-1,2,4-thiadiazoles?

A1: A prevalent and effective method is the reaction of an amidine hydrochloride with trichloromethanesulfenyl chloride (perchloromethyl mercaptan) in the presence of a base. This reaction proceeds through an intermediate which then undergoes cyclization to form the desired this compound ring system.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Improper pH control: The reaction is sensitive to pH. Deviation from the optimal pH range can lead to the decomposition of reactants and intermediates, as well as the formation of side products.

  • Suboptimal reactant stoichiometry: The molar ratio of the amidine hydrochloride to trichloromethanesulfenyl chloride is crucial. An excess of either reactant can lead to the formation of byproducts.

  • Presence of moisture: Trichloromethanesulfenyl chloride is highly susceptible to hydrolysis, which will consume the reagent and reduce the yield of the desired product.

  • Low purity of starting materials: Impurities in the amidine hydrochloride or trichloromethanesulfenyl chloride can interfere with the reaction.

Q3: I am observing a significant amount of an insoluble white solid in my reaction mixture. What is this and how can I prevent it?

A3: A common side reaction in syntheses involving amidines is their self-condensation to form highly stable 1,3,5-triazine (B166579) derivatives, which are often insoluble in common organic solvents. This is particularly favored under basic conditions. To minimize this, ensure that the base is added slowly and the temperature is kept low to favor the reaction with trichloromethanesulfenyl chloride over self-condensation.

Q4: My final product is contaminated with a foul-smelling impurity. What could it be?

A4: Trichloromethanesulfenyl chloride and its hydrolysis byproducts, such as thiophosgene-S-oxide, have pungent, unpleasant odors. Incomplete reaction or exposure of the reaction mixture to moisture can result in these impurities co-distilling or co-purifying with your product. Ensuring a dry reaction setup and complete consumption of the trichloromethanesulfenyl chloride can mitigate this issue.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Hydrolysis of Trichloromethanesulfenyl Chloride - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Incorrect pH - Monitor the pH of the reaction mixture closely. A pH range of 4-7 is often optimal for the initial reaction, followed by an increase to effect cyclization.[1]
Low Purity of Amidine - Recrystallize the amidine hydrochloride before use.- Confirm the purity by melting point or spectroscopic methods.
Formation of a White Precipitate (Suspected Triazine) Self-Condensation of Amidine - Maintain a low reaction temperature (0-5 °C) during the addition of the base.- Add the base dropwise to avoid localized high concentrations.- Use a slight excess of trichloromethanesulfenyl chloride to promote the desired reaction pathway.
Product Contamination with Foul-Smelling Impurities Residual or Hydrolyzed Trichloromethanesulfenyl Chloride - Ensure the reaction goes to completion by monitoring with TLC or GC.- After the reaction, quench any remaining trichloromethanesulfenyl chloride with a suitable reagent, such as a small amount of an amine or sulfide, before workup.- Purify the final product carefully by distillation or chromatography.
Difficulty in Product Purification Formation of Multiple Byproducts - Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize side product formation.- Employ fractional distillation under reduced pressure for volatile products.- Use column chromatography on silica (B1680970) gel with a suitable eluent system for less volatile products.

Experimental Protocols

General Protocol for the Synthesis of 3-Substituted-5-chloro-1,2,4-thiadiazoles

This protocol is a general guideline based on the reaction of amidine hydrochlorides with trichloromethanesulfenyl chloride.

Materials:

  • Substituted amidine hydrochloride (1.0 eq)

  • Trichloromethanesulfenyl chloride (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Aqueous base (e.g., 5 M NaOH)

Procedure:

  • Suspend the amidine hydrochloride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add the trichloromethanesulfenyl chloride to the stirred suspension.

  • Maintain the temperature at 0-5 °C and slowly add the aqueous base dropwise, keeping the pH of the aqueous phase between 4 and 7.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway for this compound Synthesis

reaction_pathway Amidine Amidine Hydrochloride Intermediate Thioacylamidine Intermediate Amidine->Intermediate + TCS - HCl TCS Trichloromethanesulfenyl Chloride Product This compound Intermediate->Product Base-mediated Cyclization - 2HCl

Caption: General reaction pathway for the synthesis of this compound.

Side Product Formation Pathways

side_products cluster_main Main Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Amidine Amidine Product This compound Amidine->Product + TCS, Base TCS TCS Triazine 1,3,5-Triazine Amidine_side1 Amidine Amidine_side1->Triazine Self-condensation (excess base) Hydrolysis_products Hydrolysis Products (e.g., Thiophosgene-S-oxide) TCS_side2 TCS TCS_side2->Hydrolysis_products + H₂O

Caption: Potential side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Check_Moisture Reaction under an inert/dry atmosphere? Start->Check_Moisture Check_pH pH controlled during reaction? Check_Moisture->Check_pH Yes Solution_Dry Use anhydrous solvents and inert atmosphere. Check_Moisture->Solution_Dry No Check_Purity Purity of starting materials confirmed? Check_pH->Check_Purity Yes Solution_pH Monitor and adjust pH (4-7 initially). Check_pH->Solution_pH No Check_Temp_Base Slow base addition at low temperature? Check_Purity->Check_Temp_Base Yes Solution_Purity Purify starting materials. Check_Purity->Solution_Purity No Solution_Triazine Optimize base addition and temperature. Check_Temp_Base->Solution_Triazine No

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Managing the Reactivity of Halogenated Thiadiazoles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and functionalization of halogenated thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique reactivity of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing the reactivity of halogenated thiadiazoles?

A1: The reactivity of halogenated thiadiazoles is primarily dictated by the electron-deficient nature of the thiadiazole ring. The two nitrogen atoms in the ring are strongly electron-withdrawing, which polarizes the carbon-halogen bonds and makes the carbon atoms susceptible to nucleophilic attack.[1] The specific isomer of the thiadiazole (e.g., 1,2,4-thiadiazole (B1232254) vs. 1,3,4-thiadiazole) also influences which positions are most reactive.[2] The nature of the halogen is another critical factor, with the reactivity generally following the order I > Br > Cl > F for nucleophilic substitution, reflecting the carbon-halogen bond strength and the stability of the leaving group.[3]

Q2: Which position on a substituted 1,2,4-thiadiazole is most reactive for nucleophilic substitution?

A2: For 1,2,4-thiadiazoles, the 5-position is generally the most reactive site for nucleophilic substitution reactions.[2]

Q3: Can I perform electrophilic aromatic substitution on a halogenated thiadiazole?

A3: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts are generally not feasible on the unsubstituted 1,3,4-thiadiazole (B1197879) ring. The low electron density at the carbon atoms of the ring deactivates it towards electrophilic attack.[1][4] However, the presence of activating groups, such as an amino group, can facilitate electrophilic substitution, for instance, bromination at the 5-position.[1]

Q4: What are the common cross-coupling reactions used to functionalize halogenated thiadiazoles?

A4: Halogenated thiadiazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The most common include:

  • Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids.[5]

  • Sonogashira Coupling: for the formation of C-C bonds with terminal alkynes.[6][7]

  • Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

  • Stille Coupling: for the formation of C-C bonds with organostannanes.

Q5: How can I improve the regioselectivity when working with di-halogenated thiadiazoles?

A5: Achieving regioselectivity in the functionalization of di-halogenated thiadiazoles can be challenging. The inherent reactivity differences between the halogenated positions, if any, can be exploited. For instance, in some systems, one position may be more sterically hindered or electronically deactivated than the other.[8] Careful control of reaction conditions, such as temperature, catalyst, and stoichiometry of reagents, is crucial. In Suzuki-Miyaura reactions with substrates like 4,7-dibromobenzo[d][2][9][10]thiadiazole, the regioselectivity was found to be dependent on the electronic properties of the boronic acid, with stronger donor groups leading to a loss of selectivity.[5]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic aromatic substitution on a chloro-thiadiazole with an amine, but the yield is very low. What are the possible causes and solutions?

A: Low yields in SNAr reactions with halogenated thiadiazoles can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Possible CauseSuggested Solution
Insufficient Ring Activation The thiadiazole ring may not be sufficiently electron-deficient. If possible, introduce an electron-withdrawing group elsewhere on the ring. The reactivity of the halogen is also key: consider using the bromo- or iodo-thiadiazole analogue if the chloro- derivative is unreactive.[3]
Poor Leaving Group Ability Chlorine is a less effective leaving group than bromine or iodine. Switching to a bromo- or iodo-thiadiazole will significantly increase the reaction rate.[3]
Low Nucleophilicity of the Amine If the amine is weakly nucleophilic, a stronger base may be required to deprotonate it and increase its reactivity. Alternatively, heating the reaction may be necessary.
Side Reactions The nucleophile or product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the formation of byproducts. Consider lowering the reaction temperature or using a milder base.
Poor Solubility Ensure that all reactants are soluble in the chosen solvent. Aprotic polar solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.
Issue 2: Low Yield and/or Side Products in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of a bromo-thiadiazole with a boronic acid is giving a low yield of the desired product along with several side products. How can I optimize this reaction?

A: Suzuki-Miyaura couplings can be sensitive to various parameters. Here’s a guide to improving the outcome:

Possible CauseSuggested Solution
Catalyst Inactivity The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Consider using a more active catalyst system, such as one with a Buchwald ligand.[11]
Base Incompatibility The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is substrate-dependent. Ensure the base is finely powdered and dry.[12]
Solvent System A mixture of an organic solvent and water is often used (e.g., THF/water, toluene/water, or DME/water). The ratio can be optimized. Ensure the water is degassed to remove oxygen.[12]
Protodeboronation of Boronic Acid The boronic acid can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen). Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) and ensure the reaction is not heated for an excessively long time.[11]
Homo-coupling Homo-coupling of the boronic acid or the bromo-thiadiazole can occur as a side reaction. This can sometimes be minimized by adjusting the catalyst, ligand, and reaction temperature.[11]
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a gentle increase in temperature or the addition of more catalyst may be beneficial.[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of a Halogenated 1,3,4-Thiadiazole with a Piperazine (B1678402) Derivative

This protocol is adapted from the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide.[13]

  • N-Acylation: To a solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and triethylamine (B128534) (0.020 mol) in THF (50 mL) at 0 °C, add chloroacetyl chloride (0.019 mol) dropwise with stirring.

  • Allow the mixture to stir for 1 hour at 0 °C.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water to remove triethylamine hydrochloride, then dry and recrystallize from ethanol (B145695) to obtain 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Nucleophilic Substitution: To a solution of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol) and the desired piperazine derivative (2.6 mmol) in acetone (B3395972) (100 mL), add potassium carbonate (2.6 mmol) as a catalytic agent.

  • Stir the mixture at 25 °C for 5 hours.

  • Filter the mixture to remove potassium carbonate and evaporate the acetone.

  • Recrystallize the residue from ethanol to obtain the final product.

Protocol 2: General Procedure for Sonogashira Coupling of a Halogenated Thiadiazole

This is a general protocol and may require optimization for specific substrates.[6][14]

  • Reaction Setup: To a reaction vessel, add the halogenated thiadiazole (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add an anhydrous amine base as the solvent (e.g., triethylamine, 5 mL).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reactivity_of_Halogenated_Thiadiazoles Halogenated_Thiadiazole Halogenated Thiadiazole (Ar-X) Substituted_Thiadiazole Substituted Thiadiazole (Ar-Nu) Halogenated_Thiadiazole->Substituted_Thiadiazole Nucleophilic Aromatic Substitution Functionalized_Thiadiazole Functionalized Thiadiazole (Ar-R) Halogenated_Thiadiazole->Functionalized_Thiadiazole Cross-Coupling Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Substituted_Thiadiazole Cross_Coupling_Partner Cross-Coupling Partner (R-M) Cross_Coupling_Partner->Functionalized_Thiadiazole Pd_Catalyst Pd Catalyst Pd_Catalyst->Functionalized_Thiadiazole

Caption: General reactivity pathways for halogenated thiadiazoles.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Halogenated Thiadiazole, Boronic Acid, Pd Catalyst, and Base Solvent Add Degassed Solvent System Reactants->Solvent Inert_Atmosphere Purge with Inert Gas (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction & Extract Monitoring->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Chloro-1,2,4-thiadiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to ensure a safe and efficient scale-up process.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the scale-up synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are considered for the industrial production of this compound and its derivatives. The first involves the oxidative cyclization of an appropriate amidinothiourea precursor. The second, and often more direct route for chloro-substituted thiadiazoles, involves the reaction of a suitable amidine with a sulfur- and chlorine-containing reagent like trichloromethanesulfenyl chloride. Careful control of reaction conditions, such as pH and temperature, is crucial for good yields and purity in the latter method.[1]

Q2: My reaction yield has significantly dropped upon scaling up from lab to pilot plant. What are the likely causes?

A2: Several factors can contribute to a decrease in yield during scale-up:

  • Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or poor distribution of reagents, resulting in side reactions.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Uncontrolled exotherms can lead to product decomposition.

  • Reagent Addition Rate: The rate of addition of critical reagents, which may have been rapid on a small scale, often needs to be carefully controlled on a larger scale to manage heat evolution and minimize impurity formation.

  • Phase Transfer Limitations: If the reaction involves multiple phases, mass transfer limitations can become more pronounced on a larger scale.

Q3: I am observing significant impurity peaks in my crude product after scale-up. How can I identify and control them?

A3: Common impurities can arise from starting materials, side reactions, or product degradation.

  • Starting Material Impurities: Ensure the purity of your starting materials is consistent and high.

  • Side Products: Common side reactions include the formation of isomeric thiadiazoles or over-reaction products. Lowering the reaction temperature or adjusting the stoichiometry may help. In syntheses from amidinothioureas, corresponding amides from hydrolysis can be a byproduct.[2]

  • Degradation Products: 1,2,4-Thiadiazoles can be sensitive to harsh pH and high temperatures, which can lead to ring-opening.[2]

  • Identification: Utilize analytical techniques such as HPLC-MS, GC-MS, and NMR to identify the structure of the impurities.

Q4: What are the key safety precautions I should take when scaling up the synthesis of this compound?

A4: Chlorinated heterocyclic compounds can have significant toxicological profiles.[3] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Ventilation: Conduct all operations in a well-ventilated area or a fume hood.[4]

  • Thermal Hazard Assessment: Before scale-up, perform a thermal hazard assessment using techniques like reaction calorimetry to understand the reaction exotherm and potential for thermal runaway.

  • Handling of Reagents: Be aware of the specific hazards of all reagents used. For example, some sulfur- and chlorine-containing reagents can be highly corrosive and reactive.

Troubleshooting Common Scale-Up Issues

Issue Potential Cause Recommended Solution
Low or Inconsistent Yields Inefficient heat transfer leading to side reactions.Improve reactor cooling efficiency; consider a semi-batch process with controlled addition of a key reagent.
Poor mixing leading to localized high concentrations.Optimize stirrer design and speed; ensure adequate mixing throughout the reaction volume.
Sub-optimal reaction temperature.Re-optimize the reaction temperature on a smaller, well-controlled scale before implementing in the pilot plant.
Impurity Formation Reaction temperature too high.Lower the reaction temperature and extend the reaction time if necessary.
Incorrect pH during reaction or work-up.Implement strict pH control during the reaction and work-up steps. A buffered system may be beneficial.[1]
Presence of oxygen or moisture.Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation Product is an oil or difficult to crystallize.Screen for suitable crystallization solvents or consider purification by distillation if the product is thermally stable.
Emulsion formation during aqueous work-up.Add a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

The following are representative experimental protocols that may serve as a starting point for the scale-up synthesis of this compound. Note: These protocols are illustrative and will require optimization and safety assessment for your specific equipment and scale.

Protocol 1: Synthesis from an Amidine and a Sulfur/Chlorine Reagent (Adapted from related syntheses)

This method is based on the principle of reacting an amidine with a reagent that provides both the sulfur and chlorine atoms for the thiadiazole ring.

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the amidine hydrochloride and an appropriate inert organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Cooling: Cool the mixture to a predetermined temperature (e.g., -5 to 5 °C) with constant stirring.

  • Reagent Addition: Slowly add a solution of the sulfur/chlorine reagent (e.g., trichloromethanesulfenyl chloride) in the same solvent via the addition funnel, maintaining the internal temperature within the specified range. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Cyclization/Neutralization: After the initial reaction is complete, a base (e.g., aqueous sodium hydroxide (B78521) or triethylamine) is slowly added to effect ring closure and neutralize the reaction mixture, again with careful temperature control. The pH should be monitored and adjusted as necessary.[1]

  • Work-up: Once the reaction is complete, separate the organic phase. Wash the organic phase with water and then brine.

  • Isolation: Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method such as vacuum distillation or crystallization from an appropriate solvent.

Data Presentation

The following tables summarize typical reaction parameters that may be encountered. These are generalized values and should be optimized for a specific process.

Table 1: Typical Reaction Parameters for Synthesis from Amidine

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Amidine Hydrochloride 1.0 eq1.0 eq
Sulfur/Chlorine Reagent 1.0 - 1.2 eq1.0 - 1.1 eq
Solvent Volume 100 - 200 mL10 - 20 L
Reaction Temperature -5 to 5 °C-5 to 5 °C (with careful monitoring)
Reagent Addition Time 15 - 30 minutes2 - 4 hours
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield (crude) 60 - 80%50 - 70%

Visualizations

Diagram 1: General Synthetic Workflow

Synthesis_Workflow reagents Starting Materials (Amidine, S/Cl Reagent) reactor Reaction Vessel (Controlled Temperature & Addition) reagents->reactor Charge workup Aqueous Work-up (Phase Separation) reactor->workup Transfer purification Purification (Distillation/Crystallization) workup->purification Crude Product product Final Product (this compound) purification->product

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents side_reactions Identify Side Products (HPLC, MS) start->side_reactions sub_mixing Improve Agitation check_mixing->sub_mixing sub_temp Optimize Temperature Control check_temp->sub_temp sub_reagents Use High-Purity Reagents check_reagents->sub_reagents sub_side_reactions Adjust Reaction Conditions (Temp, Addition Rate) side_reactions->sub_side_reactions end Yield Improved sub_mixing->end sub_temp->end sub_reagents->end sub_side_reactions->end

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

References

troubleshooting unexpected results in thiadiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiadiazole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my 2-amino-5-substituted-1,3,4-thiadiazole synthesis. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles are a common issue. Several factors could be contributing to this problem:

  • Incomplete Cyclization: The cyclization of the thiosemicarbazide (B42300) precursor is a critical step. Inadequate reaction time, temperature, or an inefficient dehydrating agent can lead to incomplete conversion.

  • Starting Material Purity: Impurities in the starting carboxylic acid or thiosemicarbazide can interfere with the reaction, leading to side products and reduced yields.

  • Decomposition: The thiadiazole ring or the intermediates can be sensitive to harsh reaction conditions, such as high temperatures or strong acids, leading to decomposition.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants and cyclizing agents can result in unreacted starting materials and lower yields.

Troubleshooting Steps:

  • Optimize the Cyclizing Agent: Phosphorous oxychloride (POCl₃) and concentrated sulfuric acid are commonly used. The choice and amount of the cyclizing agent should be optimized for your specific substrate.

  • Control Reaction Temperature: Maintain a consistent and optimal temperature. For many syntheses, gentle reflux is sufficient. Avoid excessive heating, which can cause decomposition.[1]

  • Ensure Purity of Starting Materials: Use pure, dry starting materials. Recrystallize or purify them if necessary.

  • Adjust Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Consider a Solid-Phase Approach: A solid-phase reaction by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature has been reported to give high yields (over 91%).[2]

Q2: My reaction mixture for a 1,2,3-thiadiazole (B1210528) synthesis using the Hurd-Mori reaction is turning dark, and I'm getting a complex mixture of products. What is happening?

A2: A dark reaction mixture and the formation of multiple products in a Hurd-Mori synthesis often indicate decomposition or side reactions. Key factors include:

  • Thionyl Chloride Quality: Thionyl chloride (SOCl₂) is sensitive to moisture and can decompose, leading to side reactions. Use freshly distilled or a new bottle of thionyl chloride for best results.[3]

  • Reaction Temperature: The reaction is often exothermic. If the temperature is not controlled, especially during the addition of thionyl chloride, decomposition of the hydrazone or the thiadiazole product can occur.

  • Base Sensitivity: Some 1,2,3-thiadiazole derivatives can be unstable under basic conditions. If your workup involves a basic wash, this could lead to product degradation.

Troubleshooting Steps:

  • Use High-Quality Thionyl Chloride: Ensure the thionyl chloride is fresh and anhydrous.

  • Control Temperature: Add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) and maintain a controlled temperature throughout the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.

  • Purification: Careful purification by column chromatography is often necessary to separate the desired product from byproducts.

Q3: I am trying to synthesize a 3,5-disubstituted-1,2,4-thiadiazole and I am getting the corresponding thioamide as a major byproduct. How can I favor the formation of the thiadiazole?

A3: The formation of thioamides as byproducts suggests that the oxidative cyclization of the intermediate is not proceeding efficiently. To favor the formation of the 1,2,4-thiadiazole (B1232254), consider the following:

  • Choice of Oxidizing Agent: The selection of an appropriate oxidizing agent is crucial for the intramolecular N-S bond formation.

  • Reaction Conditions: The reaction temperature and solvent can significantly influence the reaction pathway.

Troubleshooting Steps:

  • Optimize the Oxidizing System: Iodine in combination with a base or other oxidizing systems can be effective for this transformation.

  • Alternative Synthetic Routes: Consider a convergent synthesis where a pre-formed amidine is reacted with a thioacylating agent.

  • Catalyst: The use of a copper(II) catalyst has been shown to facilitate the one-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazoles from N¹-acetyl-N³-thioacylguanidine.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various thiadiazole derivatives.

Table 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Starting Carboxylic AcidCyclizing AgentSolventReaction Time (h)Yield (%)Reference
Methoxy Cinnamic Acid DerivativesPOCl₃-2Not Specified[5]
1,1-Cyclopropane Dicarboxylic AcidPOCl₃-0.5 (reflux)Good Yield[6]
Aromatic Carboxylic Acidsconc. H₂SO₄-735-80[7]
Aromatic Carboxylic AcidsPOCl₃-191[8]
Propionic AcidPCl₅--92.6[2]
3,5-Dinitrobenzoic AcidPCl₅--95.7[2]

Table 2: Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles

Starting KetoneReagentSolventReaction ConditionsYield (%)Reference
Acetophenone (B1666503)Semicarbazide (B1199961) HCl, SOCl₂Ethanol (B145695), DCMReflux, then 0 °C to RTHigh[1]
Pyrazolyl-phenylethanonesSemicarbazide, SOCl₂--Good to Excellent[9]
Various KetonesSemicarbazide, SOCl₂--94-97[10]

Detailed Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

This protocol is adapted from a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives.[8]

Materials:

  • Substituted aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • To a round-bottom flask, add the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL).

  • Stir the mixture for 20 minutes at room temperature.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide (B78521) solution while stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture).

Protocol 2: Synthesis of 4-Phenyl-1,2,3-Thiadiazole via Hurd-Mori Reaction

This protocol describes a two-step synthesis of 4-phenyl-1,2,3-thiadiazole.[1]

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (B1210297) (1.64 g, 20 mmol) in water (10 mL).

  • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 4-Phenyl-1,2,3-Thiadiazole

  • Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (B109758) (DCM).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity Initial Check optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If Pure success Yield Improved check_purity->success If Impure & Purified optimize_reagent Optimize Cyclizing Agent/Stoichiometry optimize_temp->optimize_reagent If No Improvement optimize_temp->success If Improved monitor_time Monitor Reaction Time (TLC) optimize_reagent->monitor_time If No Improvement optimize_reagent->success If Improved consider_alt_route Consider Alternative Synthetic Route monitor_time->consider_alt_route If No Improvement monitor_time->success If Improved consider_alt_route->success Successful Implementation

Caption: Troubleshooting logic for low yield in thiadiazole synthesis.

Thiadiazole_Synthesis_Workflow cluster_134 2-Amino-5-Substituted-1,3,4-Thiadiazole Synthesis cluster_123 4-Substituted-1,2,3-Thiadiazole Synthesis (Hurd-Mori) start_134 Carboxylic Acid + Thiosemicarbazide cyclization_134 Cyclization with Dehydrating Agent (e.g., POCl₃) start_134->cyclization_134 workup_134 Aqueous Workup & Neutralization cyclization_134->workup_134 purification_134 Purification (Recrystallization) workup_134->purification_134 product_134 Final Product purification_134->product_134 start_123 Ketone + Semicarbazide hydrazone_formation Hydrazone Formation start_123->hydrazone_formation cyclization_123 Cyclization with Thionyl Chloride hydrazone_formation->cyclization_123 workup_123 Aqueous Workup cyclization_123->workup_123 purification_123 Purification (Chromatography) workup_123->purification_123 product_123 Final Product purification_123->product_123

Caption: General experimental workflows for thiadiazole synthesis.

References

Validation & Comparative

Validation of Chloro-Substituted Thiadiazole Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available research: While the query specified 5-Chloro-1,2,4-thiadiazole derivatives, a comprehensive review of current scientific literature reveals a greater abundance of research on the anticancer properties of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold. This guide will therefore focus on the validation of these well-documented 1,3,4-thiadiazole (B1197879) derivatives as potent anticancer agents, presenting a comparative analysis of their efficacy and mechanisms of action.

The 1,3,4-thiadiazole ring is recognized as a "privileged" structure in medicinal chemistry, known for its metabolic stability and ability to cross cellular membranes.[1][2] The incorporation of a chloro-substituted phenyl ring at the 5-position has been a key strategy in the development of novel thiadiazole-based anticancer compounds.[3] These derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3][4]

Comparative Anticancer Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives

The in vitro cytotoxic efficacy of various 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. A lower IC50 value indicates greater potency.

Compound IDDerivative Class/SubstituentCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
4e 2-(4-(o-ethoxyphenyl)piperazin-1-yl)acetamidoMCF-7 (Breast)2.34 µg/mL5-Fluorouracil6.80 µg/mL
HepG2 (Liver)3.13 µg/mL5-Fluorouracil8.90 µg/mL
4i 2-(4-benzylpiperidin-1-yl)acetamidoMCF-7 (Breast)3.56 µg/mL5-Fluorouracil6.80 µg/mL
HepG2 (Liver)4.78 µg/mL5-Fluorouracil8.90 µg/mL
Compound 3 N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideA549 (Lung)21.00 µg/mLCisplatin13.50 µg/mL
C6 (Glioma)22.00 µg/mLCisplatin24.33 µg/mL
Compound 4 N-(4-Nitrophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Glioma)18.50 µg/mLCisplatin24.33 µg/mL

Table 1: In Vitro Cytotoxicity of Selected 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives. [1][3][4]

Selectivity Profile

A crucial aspect of anticancer drug development is selectivity – the ability of a compound to kill cancer cells while sparing normal, healthy cells. Several studies have investigated the cytotoxicity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against non-cancerous cell lines.

Compound IDNormal Cell LineIC50 (µM)Cancer Cell Line IC50 (µM)Selectivity Index (SI)
4e Vero (Kidney epithelial)High (data not quantified)2.34 µg/mL (MCF-7)High
4i Vero (Kidney epithelial)High (data not quantified)3.56 µg/mL (MCF-7)High
Compound 3 NIH/3T3 (Fibroblast)>500 µg/mL21.00 µg/mL (A549)>23.8
Compound 4 NIH/3T3 (Fibroblast)>500 µg/mL18.50 µg/mL (C6)>27.0

Table 2: Selectivity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives. [1][3][4] The high selectivity index suggests that these compounds are significantly more toxic to cancer cells than to normal cells.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Apoptosis Induction

Studies have shown that potent derivatives like 4e and 4i trigger the intrinsic pathway of apoptosis.[3] This is characterized by an increase in the Bax/Bcl-2 ratio, which leads to the activation of caspase-9, a key initiator caspase in this pathway.

G 5-Chloro-1,2,4-thiadiazole_derivative 5-Chloro-1,2,4-thiadiazole_derivative Bax_Bcl2_ratio Increased Bax/Bcl-2 Ratio 5-Chloro-1,2,4-thiadiazole_derivative->Bax_Bcl2_ratio Mitochondrial_permeability Increased Mitochondrial Permeability Bax_Bcl2_ratio->Mitochondrial_permeability Cytochrome_c_release Cytochrome c Release Mitochondrial_permeability->Cytochrome_c_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed Intrinsic Apoptosis Pathway.
Cell Cycle Arrest

Flow cytometry analysis has revealed that treatment with these compounds can lead to cell cycle arrest at different phases. For instance, compounds 4e and 4i have been shown to cause cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively.[3] Certain N-(4-substituted-phenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have been found to induce G1/S and G2/M phase arrest in C6 glioma cells.[4]

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Thiadiazole_Derivative_1 Compound 4e/4i (HepG2) Thiadiazole_Derivative_1->S Arrest Thiadiazole_Derivative_2 Compound 4e/4i (MCF-7) Thiadiazole_Derivative_2->G2 Arrest Thiadiazole_Derivative_3 Compound 3/4 (C6 cells) Thiadiazole_Derivative_3->G1 Arrest Thiadiazole_Derivative_3->G2 Arrest Arrest_S Arrest_G2M Arrest_G1S

Fig. 2: Cell Cycle Arrest Points.
Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[5][6][7] Some thiadiazole derivatives have been shown to inhibit the activity of Akt, a key kinase in this pathway.[4] This inhibition prevents the downstream signaling that promotes cell survival and contributes to the apoptotic effects of these compounds.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Thiadiazole_Derivative This compound Derivative Thiadiazole_Derivative->Akt inhibits

Fig. 3: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

The validation of these compounds relies on standardized experimental procedures. Below are outlines of the key assays used in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add thiadiazole derivatives (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3_4h->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Fig. 4: MTT Assay Workflow.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the thiadiazole derivative at its IC50 concentration for a specified time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Harvesting and Washing: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The available evidence strongly supports the validation of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives as a promising class of anticancer agents. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with favorable selectivity profiles, underscores their therapeutic potential. The primary mechanisms of action, involving the induction of apoptosis via the intrinsic pathway and the promotion of cell cycle arrest, are well-documented. Furthermore, the inhibition of key pro-survival signaling pathways, such as the PI3K/Akt pathway, provides a molecular basis for their anticancer effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these compounds in oncology.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole (B1232254) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1,2,4-thiadiazoles, focusing on their anticancer, adenosine (B11128) A3 receptor antagonist, and cysteine protease inhibitory activities. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design of novel therapeutic agents.

Anticancer Activity of 1,2,4-Thiadiazole Derivatives

A series of novel amide functionalized 1,2,4-thiadiazole-1,2,4-triazole analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity was determined using the MTT reduction assay.

Structure-Activity Relationship (SAR) Insights

The SAR studies of these compounds reveal several key features influencing their anticancer potency:

  • Substitution on the terminal phenyl ring: The nature and position of substituents on the phenyl ring of the amide moiety significantly impact cytotoxicity.

  • Electron-donating groups: The presence of multiple electron-donating methoxy (B1213986) groups generally enhances anticancer activity. For instance, compound 8b with a 3,4,5-trimethoxy substitution exhibited the highest potency across all tested cell lines.

  • Halogen substitution: The introduction of halogen atoms, such as chlorine, can also contribute to potent anticancer activity, as seen in compound 8e .

The following diagram illustrates the general SAR observations for this series of compounds.

SAR_Anticancer cluster_R_groups Examples of R Thiadiazole_core 1,2,4-Thiadiazole-1,2,4-Triazole Core Substituent_R Substituent (R) on Phenyl Amide Thiadiazole_core->Substituent_R Substitution at Activity Anticancer Activity Substituent_R->Activity Influences Trimethoxy 3,4,5-Trimethoxy (e.g., Compound 8b) Trimethoxy->Activity High Potency Dimethoxy 3,4-Dimethoxy (e.g., Compound 8c) Dimethoxy->Activity Moderate to Potent Chloro 4-Chloro (e.g., Compound 8e) Chloro->Activity Potent Unsubstituted Unsubstituted (e.g., Compound 8a) Unsubstituted->Activity Lower Potency

Caption: General Structure-Activity Relationship for Anticancer 1,2,4-Thiadiazole Analogs.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative 1,2,4-thiadiazole-1,2,4-triazole derivatives against four human cancer cell lines.

Compound IDR-Group on Phenyl AmideMCF-7 (Breast) IC₅₀ (µM)MDA MB-231 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)
8a H5.31 ± 2.156.74 ± 3.218.13 ± 4.1211.5 ± 6.49
8b 3,4,5-trimethoxy0.10 ± 0.0840.28 ± 0.0170.17 ± 0.0320.83 ± 0.091
8c 3,4-dimethoxy1.12 ± 0.642.33 ± 1.521.79 ± 0.591.98 ± 0.22
8d 4-methoxy1.44 ± 0.172.35 ± 1.512.10 ± 1.442.76 ± 1.88
8e 4-chloro0.94 ± 0.111.15 ± 0.491.06 ± 0.281.52 ± 0.64
Etoposide *-1.91 ± 0.842.11 ± 0.1023.08 ± 0.1352.54 ± 0.98

Standard reference drug. Data sourced from --INVALID-LINK--.[1]

Adenosine A₃ Receptor Antagonism

Substituted 1,2,4-thiadiazoles have been investigated as potent and selective antagonists for the human adenosine A₃ receptor, a G protein-coupled receptor implicated in various physiological processes.

Structure-Activity Relationship (SAR) Insights

Key structural modifications influencing the binding affinity of these compounds to the adenosine A₃ receptor include:

  • Substitution at the 3-position: A 4-methoxyphenyl (B3050149) group at this position is highly favorable for potent antagonist activity.

  • Substitution at the 5-position: An acetamido group at the 5-position significantly enhances binding affinity.

The following diagram illustrates the workflow for identifying potent adenosine A₃ receptor antagonists.

exp_workflow_A3 cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials thiadiazole 3,5-Disubstituted 1,2,4-Thiadiazole Analogs start->thiadiazole binding_assay Radioligand Binding Assay (Adenosine A3 Receptor) thiadiazole->binding_assay selectivity_assay Selectivity Assays (A1, A2A Receptors) binding_assay->selectivity_assay sar_analysis SAR Analysis selectivity_assay->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound

Caption: Experimental Workflow for Adenosine A₃ Receptor Antagonist Discovery.

Quantitative SAR Data: Adenosine A₃ Receptor Antagonism

The binding affinities (Kᵢ in nM) of various 3,5-disubstituted 1,2,4-thiadiazole derivatives for the human adenosine A₁, A₂ₐ, and A₃ receptors are presented in the table below.

Compound IDR₁ (at C3)R₂ (at C5)hA₁ Kᵢ (nM)hA₂ₐ Kᵢ (nM)hA₃ Kᵢ (nM)
37 PhenylNHCOCH₃1630>100002.3
39 4-MethoxyphenylNHCOCH₃2370>100000.79
40 4-MethoxyphenylNHCO-n-Pr1260>100001.1
41 4-MethoxyphenylNH₂1430>1000024

Data adapted from a study on thiazole (B1198619) and thiadiazole derivatives as adenosine A₃ receptor antagonists.[2]

Cysteine Protease Inhibition

1,2,4-Thiadiazole derivatives have been identified as a novel class of irreversible inhibitors of cysteine proteases, such as cathepsin B. Their mechanism of action involves the formation of a disulfide bond between the sulfur atom of the thiadiazole ring and the active site cysteine residue of the enzyme.

Signaling Pathway and Mechanism of Inhibition

The inhibitory action of 1,2,4-thiadiazoles on cysteine proteases like cathepsin B proceeds through a covalent modification of the enzyme's active site. This process leads to the inactivation of the enzyme.

cysteine_protease_inhibition cluster_pathway Inhibition of Cathepsin B CathepsinB Active Cathepsin B (with Cys29-SH) Intermediate Enzyme-Inhibitor Complex CathepsinB->Intermediate Binding Thiadiazole 1,2,4-Thiadiazole Inhibitor Thiadiazole->Intermediate InactiveEnzyme Inactive Cathepsin B (Cys29-S-S-R) Intermediate->InactiveEnzyme Nucleophilic Attack & Ring Opening

Caption: Mechanism of Cathepsin B Inhibition by 1,2,4-Thiadiazole Derivatives.

Quantitative SAR Data: Cathepsin B Inhibition

The inhibitory potency of 1,2,4-thiadiazole derivatives against cathepsin B is influenced by substituents at both the C3 and C5 positions of the thiadiazole ring.

Compound IDR₁ (at C3)R₂ (at C5)Kᵢ (µM)kᵢ/Kᵢ (M⁻¹s⁻¹)
3a OMeLeu-Pro-OH2.65630
3b PhLeu-Pro-OH151240
3c COOHLeu-Pro-OH>100-
3d OMeCbz-Phe-Ala161300

Data sourced from a study on 1,2,4-thiadiazoles as novel cathepsin B inhibitors.[3]

Experimental Protocols

Synthesis of 1,2,4-Thiadiazole-1,2,4-triazole Derivatives (Anticancer Agents)

A general procedure for the synthesis of the amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivatives (compounds 8a-j ) is as follows:

  • A mixture of the starting triazole compound (1 equivalent), the respective benzoyl chloride (1 equivalent), and cesium carbonate (2 equivalents) in a suitable solvent is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

For a detailed protocol, refer to the supporting information of the cited literature.[1]

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Radioligand Binding Assay for Adenosine A₃ Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the adenosine A₃ receptor.

  • Membrane Preparation: Membranes from cells expressing the human adenosine A₃ receptor are prepared.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled antagonist (e.g., [¹²⁵I]AB-MECA), and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Kᵢ values are calculated from the IC₅₀ values obtained from the competition binding curves.

Cathepsin B Inhibition Assay

The inhibitory activity of the compounds against cathepsin B is determined by monitoring the hydrolysis of a fluorogenic substrate.

  • Enzyme Activation: Human liver cathepsin B is pre-activated in a buffer containing a reducing agent.

  • Inhibition Assay: The activated enzyme is incubated with various concentrations of the inhibitor for different time points.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

  • Fluorescence Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The kinetic parameters of inhibition (Kᵢ and kᵢ) are determined by analyzing the reaction rates at different inhibitor concentrations and incubation times.

References

A Comparative Analysis of Precursors for the Synthesis of 5-Chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 5-Chloro-1,2,4-thiadiazole, a crucial intermediate in the development of pharmaceuticals and agrochemicals. By examining the reaction of amidine derivatives with sulfur-based electrophiles, we present a side-by-side comparison of precursor performance, reaction conditions, and yields, supported by detailed experimental protocols and logical workflow diagrams.

Introduction

This compound is a key building block in synthetic organic chemistry, valued for its role in the creation of a wide array of biologically active molecules. The efficiency and viability of its synthesis are of paramount importance to researchers in the fields of medicinal chemistry and drug discovery. This guide focuses on a prevalent and effective method for its synthesis: the reaction of amidine precursors with trichloromethanesulfenyl chloride.

Comparative Analysis of a Key Synthetic Route

The synthesis of this compound and its derivatives is effectively achieved through the reaction of an appropriate amidine with trichloromethanesulfenyl chloride (also known as perchloromethyl mercaptan). This method offers a direct route to the desired chlorinated thiadiazole ring system. While specific data for the unsubstituted this compound is not extensively published, a closely related and industrially significant derivative, 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, provides a well-documented case study for this synthetic approach.

The following table summarizes the key quantitative data for the synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, which serves as a representative example of this synthetic strategy.

Table 1: Quantitative Data for the Synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole

Precursor 1Precursor 2Key Reagents/CatalystReaction ConditionsTypical Yield (%)
TrichloroacetamidineTrichloromethanesulfenyl ChlorideAqueous Caustic (NaOH)Methylene (B1212753) Chloride, -5°C to 20°CUp to 70

Experimental Protocols

This section provides a detailed experimental methodology for the synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, adapted from established industrial processes. This protocol highlights the critical parameters that influence the reaction's success and yield.

Synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole from Trichloroacetamidine and Trichloromethanesulfenyl Chloride

Materials:

  • Trichloroacetamidine

  • Trichloromethanesulfenyl Chloride (Perchloromethyl Mercaptan)

  • Methylene Chloride

  • Aqueous Sodium Hydroxide (B78521) (Caustic)

Procedure:

  • A solution of trichloroacetamidine in methylene chloride (not exceeding 11% by weight) is prepared and cooled to a temperature between -5°C and 10°C.

  • An excess of trichloromethanesulfenyl chloride is added to the cooled solution.

  • Aqueous sodium hydroxide is then added to the reaction mixture while maintaining the temperature between 0°C and 20°C to facilitate ring closure.

  • Following the reaction, the methylene chloride solvent is evaporated.

  • The resulting residue is then distilled to recover the 3-trichloromethyl-5-chloro-1,2,4-thiadiazole product.

Critical Parameters:

  • pH Control: Careful control of the reaction mixture's pH during the addition of the base is crucial for achieving high yields.

  • Temperature: Maintaining the specified temperature range is essential to minimize side reactions and degradation of the reactants and product.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Amidine Trichloroacetamidine Mixing Mixing in Methylene Chloride (-5°C to 10°C) Amidine->Mixing SulfurReagent Trichloromethanesulfenyl Chloride SulfurReagent->Mixing RingClosure Ring Closure with Aqueous Caustic (0°C to 20°C) Mixing->RingClosure Addition of Base Evaporation Solvent Evaporation RingClosure->Evaporation Distillation Product Distillation Evaporation->Distillation Product 3-trichloromethyl-5-chloro- 1,2,4-thiadiazole Distillation->Product

Caption: Synthetic workflow for 3-trichloromethyl-5-chloro-1,2,4-thiadiazole.

Conclusion

The synthesis of this compound and its derivatives via the reaction of amidines with trichloromethanesulfenyl chloride represents a robust and scalable method. The case study of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole demonstrates that with careful control of reaction parameters, particularly pH and temperature, this route can provide good to high yields of the desired product. This guide provides researchers and drug development professionals with a solid foundation for understanding and implementing this key synthetic transformation. Further research into alternative precursors and reaction conditions may yet yield even more efficient and sustainable methods for the production of this important heterocyclic compound.

In Vitro Antimicrobial Efficacy of 1,2,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antimicrobial performance of various 1,2,4-thiadiazole (B1232254) derivatives against a range of microbial strains. The information is supported by experimental data from recent studies, with a focus on quantitative analysis and detailed methodologies.

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole (B1197879) scaffold, have garnered considerable interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the in vitro efficacy of 1,2,4-thiadiazole derivatives, offering a comparative overview of their activity against key bacterial and fungal strains.

Comparative Antimicrobial Activity

The antimicrobial potential of 1,2,4-thiadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected 1,3,4-thiadiazole derivatives against various microbial strains, as reported in recent literature. Lower MIC values indicate greater potency.

Compound Class/DerivativeMicrobial StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Biphenyl Imidazo[2,1-b][1][2][3]thiadiazole DerivativesShigella flexneriModerate to GoodAmpicillin-
Biphenyl Imidazo[2,1-b][1][2][3]thiadiazole DerivativesStaphylococcus aureusModerate to GoodAmpicillin-
Biphenyl Imidazo[2,1-b][1][2][3]thiadiazole DerivativesCandida albicansModerate to GoodAmphotericin B-
5-(4-methoxyphenyl)-1,3,4-thiadiazole Derivative (23p)Staphylococcus epidermidis31.25--
5-(4-methoxyphenyl)-1,3,4-thiadiazole Derivative (23p)Micrococcus luteus15.63--
1,3,4-Thiadiazole Derivative (3l)Candida albicans ATCC 102315Fluconazole-
1,3,4-Thiadiazole Derivative (3l)Candida crusei ATCC 625810Fluconazole-
1,3,4-Thiadiazole Derivative (3l)Candida glabrata ATCC 200110Fluconazole-
1,3,4-Thiadiazole Derivative (3k)Candida albicans ATCC 1023110Fluconazole-
1,3,4-Thiadiazole Derivative (3k)Candida crusei ATCC 652810Fluconazole-
Thiazole Lead Compound 1Methicillin-resistant S. aureus (MRSA)1.3Mupirocin-

Experimental Protocols

The determination of antimicrobial activity is predominantly carried out using the broth microdilution method. This technique allows for the quantitative assessment of the MIC of a compound.[4][5][6]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the 1,2,4-thiadiazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 1000 µg/mL).[4]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria, while RPMI-1640 medium is often used for fungi.

  • Microbial Inoculum: Bacterial or fungal strains are cultured overnight on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline or broth and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: The test compounds are serially diluted (usually two-fold) in the growth medium directly in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microbial inoculum to ensure microbial viability.

    • Negative Control (Sterility Control): Wells containing only the growth medium to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it does not inhibit microbial growth.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[4]

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the potential mechanism of action of these compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_compounds Prepare Test Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the in vitro antimicrobial susceptibility testing using the broth microdilution method.

Some 1,3,4-thiadiazole derivatives have been suggested to exert their antifungal activity by inhibiting the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[8] The key enzyme in this pathway is 14-α-sterol demethylase.

ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Catalyzed by 14-α-sterol demethylase cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->cell_membrane thiadiazole 1,3,4-Thiadiazole Derivative demethylase 14-α-sterol demethylase thiadiazole->demethylase Inhibits

Caption: Proposed mechanism of action for certain 1,3,4-thiadiazole derivatives via inhibition of the fungal ergosterol biosynthesis pathway.

References

Thiadiazole-Based Compounds Emerge as Potent Alternatives in Anticonvulsant Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and less toxic treatments for epilepsy, a neurological disorder affecting millions worldwide, thiadiazole-based compounds are demonstrating significant promise, rivaling and in some cases exceeding the efficacy of standard anticonvulsant drugs.[1][2][3] Extensive preclinical trials reveal that these novel synthetic compounds exhibit potent anticonvulsant activity in established animal models, positioning them as strong candidates for future therapeutic development.

Epilepsy is characterized by recurrent seizures, and its treatment often involves long-term medication with drugs that can have significant side effects.[3] The search for new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a critical area of research.[3][4] The 1,3,4-thiadiazole (B1197879) scaffold has emerged as a particularly fruitful area of investigation due to its versatile pharmacological activities.[1][2][3][5]

Comparative Efficacy in Preclinical Models

Thiadiazole derivatives have been rigorously tested in vivo using standard screening models for anticonvulsant drugs: the maximal electroshock (MES) seizure test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[1][2][6][7] In these studies, the performance of novel thiadiazole compounds is frequently compared against established drugs like phenytoin, carbamazepine, sodium valproate, and diazepam.

Several studies have highlighted thiadiazole derivatives with remarkable anticonvulsant profiles. For instance, certain N-(substituted-phenyl)-[1][3][5]thiadiazole-2,5-diamines have shown 50%–100% protection against MES-induced seizures.[3] One notable compound, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, provided 100% protection at a 30 mg/kg dose with no signs of neurotoxicity.[1][2] In another study, a valproic acid analog incorporating a 1,3,4-thiadiazole ring was found to be 1.8 times more effective than valproic acid itself in an isoniazid-induced seizure model, with a therapeutic index of 7.3.[1]

The following tables summarize the quantitative data from various studies, comparing the anticonvulsant efficacy and neurotoxicity of selected thiadiazole-based compounds with standard anticonvulsants.

Table 1: Anticonvulsant Activity of Thiadiazole Derivatives vs. Standard Drugs in the Maximal Electroshock (MES) Seizure Model

CompoundDose (mg/kg)Protection (%)Standard DrugDose (mg/kg)Protection (%)Animal ModelReference
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine30100Phenytoin Sodium--Mice[1][2]
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol2075---Mice[1]
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one}5085.44---Mice[1]
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol10066.67---Mice[1]
6-(4-chlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][5]thiadiazole23.7 (ED50)-Phenytoin25.1 (ED50)-Mice[3]
2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole-PotentPhenytoin, Phenobarbital, Carbamazepine-Favorable ComparisonRats & Mice[3][5]
Compound 6d (a 1,3,4-thiadiazole derivative)30-Sodium Valproate300-Mice[6][7]
Compound 7d (a 1,3,4-thiadiazole derivative)30-Sodium Valproate300-Mice[6][7]

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

CompoundDose (mg/kg)Protection/Inhibition (%)Standard DrugDose (mg/kg)Protection (%)Animal ModelReference
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol2083---Mice[1]
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one}10085.44---Mice[1]
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol10080---Mice[1]
Compound 6d (a 1,3,4-thiadiazole derivative)30-Sodium Valproate300-Mice[6][7]
Compound 7d (a 1,3,4-thiadiazole derivative)30-Sodium Valproate300-Mice[6][7]

Table 3: Neurotoxicity Profile of Selected Thiadiazole Compounds

CompoundTestDose (mg/kg)OutcomeStandard DrugReference
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamineRotarod30No toxicityPhenytoin[1][2]
6-halo-substituted aryl triazolothiadiazole derivativesRotarod30No toxicityPhenytoin, Carbamazepine[1]
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiolRotarod100No toxicity-[1]
Compounds 6d and 7d (1,3,4-thiadiazole derivatives)Rotarodup to 300No toxicitySodium Valproate, Acetazolamide[6][7]

Mechanisms of Action and Structural Features

The anticonvulsant activity of thiadiazole derivatives is attributed to several key structural features and mechanisms of action. The thiadiazole ring itself is believed to act as a hydrogen bonding domain and an electron-donor system, which are important for interacting with biological targets.[1][2][3] Key pharmacophoric elements often include a hydrophobic aryl ring and another distal hydrophobic site.[1][2]

The primary mechanism of action for many of these compounds appears to be the enhancement of GABAergic inhibition.[1][2] By interacting with the GABAA receptor, they facilitate the influx of chloride ions, which hyperpolarizes neurons and prevents the rapid firing associated with seizures.[1][2] Other proposed mechanisms include the modulation of voltage-gated ion channels.[1] Some derivatives have also shown potent inhibition of carbonic anhydrase, an enzyme implicated in seizure activity.[6][7]

Structure-activity relationship (SAR) studies have revealed that the potency of these compounds can be significantly influenced by the nature of the substituents on the thiadiazole ring and associated phenyl rings. For example, the presence of electron-withdrawing groups, such as halogen atoms (Cl, F, Br), on the aryl moieties often correlates with increased anticonvulsant activity.[1][2] Lipophilicity also plays a crucial role, with more lipophilic compounds generally showing better activity.[1]

Experimental Protocols

The evaluation of these compounds follows standardized and rigorous experimental protocols.

In Vivo Anticonvulsant Screening
  • Animals: Studies typically use male Swiss albino mice or Wistar rats, acclimatized to laboratory conditions for at least a week before the experiment.[6]

  • Drug Administration: Test compounds and standard drugs are usually suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) or 0.9% NaCl solution and administered intraperitoneally (i.p.) or orally (p.o.).[1][6] Doses are administered at specific time points (e.g., 30 minutes or 4 hours) before seizure induction.[6]

  • Maximal Electroshock (MES) Seizure Test: This test evaluates a compound's ability to prevent the spread of seizures. An electrical stimulus (e.g., 50-60 mA, 0.2 seconds) is delivered through corneal or ear electrodes to induce a tonic hind limb extension seizure. The absence of this extension is recorded as protection.[1][2][6][7]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test assesses a compound's ability to raise the seizure threshold. A convulsant dose of pentylenetetrazole (e.g., 60-80 mg/kg) is injected subcutaneously. The compound's effectiveness is measured by its ability to prevent or delay the onset of clonic or tonic seizures.[1][2][6][7]

Neurotoxicity Screening
  • Rotarod Test: This test is used to assess motor coordination and potential neurological deficits. Animals are placed on a rotating rod (e.g., 25 rpm), and the inability to maintain balance for a set period (e.g., 1-2 minutes) is indicative of neurotoxicity.[1][2][6][7]

The workflow for these preclinical evaluations can be visualized as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Evaluation cluster_2 Anticonvulsant Screening cluster_3 Neurotoxicity cluster_4 Data Analysis synthesis Synthesis of Thiadiazole Derivatives characterization Structural Confirmation (IR, NMR, Mass Spec) synthesis->characterization animal_prep Animal Acclimatization & Grouping characterization->animal_prep drug_admin Drug Administration (i.p. or p.o.) animal_prep->drug_admin mes_test MES Test drug_admin->mes_test scptz_test scPTZ Test drug_admin->scptz_test rotarod_test Rotarod Test drug_admin->rotarod_test data_analysis Determine ED50, % Protection, Therapeutic Index mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis

Preclinical Evaluation Workflow for Novel Anticonvulsants.

A simplified diagram of a key signaling pathway targeted by many anticonvulsants, including thiadiazole derivatives, is the GABAergic synapse.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_receptor GABAA Receptor (Chloride Channel) Cl_ion Cl- Influx GABA_receptor->Cl_ion Opens Channel Thiadiazole Thiadiazole Compound Thiadiazole->GABA_receptor Enhances Binding/Effect GABA->GABA_receptor Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability

Mechanism of Action via GABAA Receptor Modulation.

Conclusion and Future Directions

The collective evidence from numerous preclinical studies strongly supports the continued investigation of thiadiazole-based compounds as a new generation of anticonvulsant drugs. Their potent efficacy, often coupled with a favorable safety profile, makes them highly attractive candidates. The ability to systematically modify their structure allows for the fine-tuning of their pharmacological properties, offering a path to optimize both potency and tolerability. While the journey from preclinical models to clinical application is long and complex, the robust data gathered so far provides a solid foundation for advancing the most promising of these compounds into further development, with the ultimate goal of providing safer and more effective treatments for people with epilepsy.

References

Decoding the Action of 1,2,4-Thiadiazole Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,2,4-thiadiazole-based enzyme inhibitors, detailing their mechanisms of action, performance against alternative inhibitors, and the experimental protocols used for their characterization.

The 1,2,4-thiadiazole (B1232254) scaffold has emerged as a versatile "warhead" in the design of enzyme inhibitors, demonstrating efficacy against a range of critical therapeutic targets. This guide synthesizes experimental data to elucidate the primary mechanisms of action, focusing on covalent inhibition of cysteine proteases and modulation of kinase activity.

Covalent Inhibition of Cysteine Proteases

A predominant mechanism of action for 1,2,4-thiadiazole inhibitors is the covalent modification of cysteine residues within the enzyme's active site. This typically involves a nucleophilic attack by the cysteine thiol on the sulfur-nitrogen bond of the thiadiazole ring. This attack leads to the opening of the heterocyclic ring and the formation of a stable disulfide bond between the inhibitor and the enzyme, resulting in irreversible inactivation.

This mechanism has been extensively studied in the context of several cysteine proteases, including cathepsins and viral proteases like the SARS-CoV-2 3C-like protease (3CLpro).

Comparative Performance of 1,2,4-Thiadiazole Inhibitors against Cysteine Proteases

The inhibitory potency of 1,2,4-thiadiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes key quantitative data for representative 1,2,4-thiadiazole inhibitors against various cysteine proteases.

Target Enzyme1,2,4-Thiadiazole DerivativeIC50 (µM)Ki (µM)k_inact/Ki (M⁻¹s⁻¹)Reference CompoundRef. IC50/Ki
Cathepsin BCompound 3a (C3-methoxy, P1'-P2'=Leu-Pro-OH)-2.65630E-64-
SARS-CoV-2 3CLproSeries of 2,3,5-substituted analogs0.118 - 0.582----
PapainTHIA-3~0.12--E-64-
Cathepsin LTHIA-3~0.12--Z-Phe-Ala-CHN2-

Note: Direct comparison of potency across different studies should be approached with caution due to variations in experimental conditions.

Modulation of Kinase Activity

1,2,4-thiadiazole derivatives have also been developed as inhibitors of key signaling kinases, such as Glycogen Synthase Kinase 3β (GSK-3β) and Akt (Protein Kinase B). The mechanism of inhibition for kinases can be either covalent or non-covalent, depending on the specific design of the inhibitor.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Thiadiazolidinones (TDZDs), a class of 1,2,4-thiadiazole-containing compounds, were among the first identified non-ATP competitive inhibitors of GSK-3β.[1] More recently, targeted covalent inhibitors incorporating an acryloyl warhead alongside the 1,2,4-thiadiazolidine-3,5-dione moiety have been designed to enhance potency and selectivity.[2]

Akt (Protein Kinase B) Inhibition

The inhibition of Akt by certain triazolo-thiadiazole derivatives has been shown to occur through non-covalent interactions within the ATP-binding site, leading to the suppression of Akt phosphorylation and downstream signaling.[3]

Performance Data for 1,2,4-Thiadiazole Kinase Inhibitors
Target Kinase1,2,4-Thiadiazole DerivativeIC50 (µM)Mechanism
GSK-3βThiadiazolidinones (TDZD)Micromolar rangeNon-ATP competitive
GSK-3βAcryloyl-derivatized 1,2,4-thiadiazolidine-3,5-dioneImproved potency over TideglusibTargeted Covalent
Akt1/Akt2Triazolo-thiadiazole derivativesVaries (activity measured by phosphorylation inhibition)ATP-competitive

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors. Below are representative protocols for key experiments used to confirm the mechanism of action of 1,2,4-thiadiazole inhibitors.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 value of a 1,2,4-thiadiazole inhibitor.

Materials:

  • Target enzyme

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay buffer

  • 1,2,4-thiadiazole inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 1,2,4-thiadiazole inhibitor in the assay buffer.

  • Add a fixed concentration of the target enzyme to each well of the microplate.

  • Add the serially diluted inhibitor to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Mass Spectrometry Analysis of Covalent Adducts

This workflow is used to confirm the covalent binding of a 1,2,4-thiadiazole inhibitor to its target enzyme.

Procedure:

  • Incubate the target enzyme with an excess of the 1,2,4-thiadiazole inhibitor.

  • Remove the unbound inhibitor using techniques such as dialysis or size-exclusion chromatography.

  • Analyze the intact protein-inhibitor complex using Liquid Chromatography-Mass Spectrometry (LC-MS). An increase in the molecular weight of the enzyme corresponding to the mass of the inhibitor confirms covalent adduction.

  • To identify the specific site of modification, the protein-inhibitor complex is digested with a protease (e.g., trypsin).

  • The resulting peptide fragments are analyzed by tandem mass spectrometry (MS/MS).

  • The fragment containing the mass modification is sequenced to pinpoint the exact amino acid residue (typically cysteine) that has been covalently modified.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

G cluster_0 Experimental Workflow: Covalent Inhibition Confirmation A Incubate Enzyme with Inhibitor B Remove Unbound Inhibitor A->B C Intact Protein LC-MS Analysis B->C D Proteolytic Digestion (e.g., Trypsin) B->D G Confirm Covalent Adduct C->G Mass Shift Observed E Peptide Mixture LC-MS/MS Analysis D->E F Identify Modified Peptide and Residue E->F F->G PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Inhibitor 1,2,4-Thiadiazole Akt Inhibitor Inhibitor->Akt Inhibition of Phosphorylation

References

Assessing the Selectivity of 1,2,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole (B1232254) scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. A critical aspect of drug development is ensuring the selective interaction of a compound with its intended biological target to maximize efficacy and minimize off-target effects. This guide provides a comparative assessment of the selectivity of 1,2,4-thiadiazole derivatives, with a focus on their performance against various biological targets, supported by experimental data and detailed protocols. While direct comparative studies on 5-Chloro-1,2,4-thiadiazole derivatives are limited in publicly available literature, this guide utilizes data from closely related analogs to illustrate the selectivity potential of the 1,2,4-thiadiazole core.

Selectivity Profile of 1,2,4-Thiadiazole Derivatives as Adenosine (B11128) Receptor Antagonists

A notable example of the selectivity achievable with the 1,2,4-thiadiazole scaffold is in the development of antagonists for the human adenosine A3 receptor. The following table summarizes the binding affinities (Ki values) of representative 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole derivatives against the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3).

Compound IDSubstitution on 5-amino groupA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity for A3 vs A1Selectivity for A3 vs A2ASelectivity for A3 vs A2B
1 -H>10,000>10,000>10,000255>39>39>39
2 -COCH32,8704,560>10,0002.312481983>4348
3 -COCH2CH31,5303,110>10,0000.7919373937>12658

Data compiled from studies on 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole derivatives.

The data clearly demonstrates that substitution on the 5-amino group of the 1,2,4-thiadiazole ring significantly influences both the potency and selectivity for the A3 adenosine receptor. The N-propionyl derivative (Compound 3) exhibits sub-nanomolar affinity for the A3 receptor and remarkable selectivity over the other adenosine receptor subtypes.

Experimental Protocols

Radioligand Competitive Binding Assay for Adenosine Receptors

This protocol outlines the general procedure for determining the binding affinity of test compounds to adenosine receptor subtypes.

1. Membrane Preparation:

  • Cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS-21680 for A2A, or [¹²⁵I]AB-MECA for A3), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression to generate a dose-response curve.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Membranes, Radioligand, Test Compounds) Plate_Setup Assay Plate Setup (Addition of reagents to 96-well plate) Reagent_Prep->Plate_Setup Incubation Incubation (To reach binding equilibrium) Plate_Setup->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Washing (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Adenosine_A3_Receptor_Signaling A3R Adenosine A3 Receptor G_protein Gi/Gq Protein A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Production Downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) cAMP->Downstream PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Downstream PKC->Downstream

Caption: Adenosine A3 receptor signaling pathway.

Broader Context of Thiadiazole Selectivity

While the focus of this guide is on the 1,2,4-thiadiazole isomer, it is valuable to consider the selectivity profiles of other thiadiazole isomers to provide a comprehensive overview for drug development professionals.

  • 1,3,4-Thiadiazole (B1197879) Derivatives: This isomer is widely studied, with numerous reports of its anticancer activity. Selectivity is often assessed by comparing the cytotoxicity of the compounds against cancer cell lines versus normal cell lines. For instance, some 1,3,4-thiadiazole derivatives have shown selective inhibition of cancer cells with minimal toxicity to normal fibroblasts. Furthermore, specific enzyme targets have been identified, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt kinase, where derivatives have shown potent and selective inhibition.

  • 1,2,5-Thiadiazole Derivatives: This class of compounds has also demonstrated notable selectivity. For example, derivatives have been developed as potent and selective inhibitors of α/β-hydrolase domain 6 (ABHD6), an enzyme implicated in metabolic disorders. These inhibitors showed high selectivity over other serine hydrolases.

Conclusion

The 1,2,4-thiadiazole scaffold holds significant promise for the development of selective biological modulators. As exemplified by the adenosine A3 receptor antagonists, careful structural modification of the 1,2,4-thiadiazole core can lead to compounds with high target affinity and excellent selectivity over related proteins. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers engaged in the design and evaluation of novel 1,2,4-thiadiazole-based therapeutics. Further exploration of this scaffold, including the systematic evaluation of 5-chloro substituted derivatives against diverse target classes, is warranted to fully unlock its therapeutic potential.

A Comparative Guide to the Molecular Docking of 1,2,4-Thiadiazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole (B1232254) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. As a bioisostere of other five-membered heterocycles, its unique arrangement of sulfur and nitrogen atoms allows for diverse biological activities. However, the specific isomeric form of the thiadiazole ring can dramatically influence binding affinity and efficacy. This guide provides a comparative analysis of 1,2,4-thiadiazole isomers through the lens of molecular docking studies, offering insights into their structure-activity relationships and therapeutic potential. We present supporting data from docking experiments against various biological targets, a detailed experimental protocol for conducting such studies, and visualizations of key processes and pathways.

Experimental Protocols: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a generalized workflow for performing comparative docking studies with 1,2,4-thiadiazole isomers.

I. Preparation of the Target Protein (Receptor)
  • Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from a public repository such as the Protein Data Bank (PDB).

  • Preprocessing: Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any ions not crucial for structural integrity or catalytic activity.

  • Protonation and Optimization: Add polar hydrogen atoms to the protein structure, as they are critical for forming hydrogen bonds. Assign appropriate partial charges to each atom using a force field (e.g., Kollman charges). The structure is then energy-minimized to relieve any steric clashes and correct improper geometries.

  • File Format Conversion: Convert the prepared protein file into the PDBQT format, which includes partial charges and atom types required by docking software like AutoDock.

II. Preparation of the Ligands (1,2,4-Thiadiazole Isomers)
  • Structure Generation: Draw the 2D structures of the 1,2,4-thiadiazole isomers and their derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: Convert the 2D structures into 3D models. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation and Torsion Definition: Calculate partial charges (e.g., Gasteiger charges) for each ligand atom. Define the rotatable bonds to allow for conformational flexibility during the docking simulation.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT format.

III. Docking Simulation
  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. This box specifies the search space for the ligand during the docking process. The grid files store the potential energy of interaction for various atom types.

  • Execution of Docking Algorithm: Run the docking simulation using a program like AutoDock or GOLD. A genetic algorithm is commonly employed to explore a wide range of possible ligand conformations and orientations within the active site.

  • Pose Generation: The software will generate a specified number of binding poses for each ligand, ranked by their predicted binding affinity (docking score).

IV. Analysis of Results
  • Binding Energy Evaluation: Analyze the output files to identify the lowest binding energy (most favorable) for each ligand isomer. Compare these energies to rank the isomers' predicted affinity for the target.

  • Interaction Analysis: Visualize the top-ranked docking poses to examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. This analysis provides a structural basis for the observed binding affinities.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p1 Retrieve Protein Structure (PDB) p2 Prepare Protein (Remove Water, Add Hydrogens) p1->p2 l1 Design/Draw Ligand Isomers l2 Generate 3D Conformations l1->l2 p3 Convert to PDBQT p2->p3 l3 Energy Minimize & Convert to PDBQT l2->l3 d1 Define Grid Box (Active Site) p3->d1 l3->d1 d2 Run Docking Algorithm (e.g., Genetic Algorithm) d1->d2 a1 Extract Docking Scores & Binding Energies d2->a1 a2 Analyze Binding Poses (H-bonds, Hydrophobic Int.) d2->a2 a3 Compare Isomer Affinities & Interactions a1->a3 a2->a3 Conclusion Conclusion on Structure-Activity Relationship a3->Conclusion

Caption: Workflow for comparative molecular docking of thiadiazole isomers.

Comparative Docking Performance of Thiadiazole Isomers

The positioning of nitrogen atoms within the thiadiazole ring significantly impacts the molecule's electronic properties and its ability to form key interactions with a biological target. A compelling example is the dramatic difference in binding affinity between 1,2,4-thiadiazole and 1,3,4-thiadiazole (B1197879) regioisomers when targeting the human adenosine (B11128) A3 receptor.

Table 1: Comparative Binding Affinity for Human Adenosine A₃ Receptor
Compound IDIsomer TypeStructureBinding Affinity (Kᵢ, nM)
39 1,2,4-ThiadiazoleN-[3-(4-methoxyphenyl)-[1][2][3]thiadiazol-5-yl]-acetamide0.79
42 1,3,4-ThiadiazoleN-[5-(4-methoxyphenyl)-[1][3][4]thiadiazol-2-yl]-acetamide>10,000

Data sourced from a study on thiazole (B1198619) and thiadiazole derivatives as human adenosine A₃ receptor antagonists.[4]

The data clearly demonstrates that the 1,2,4-thiadiazole isomer (39 ) is a highly potent antagonist with subnanomolar affinity, while its 1,3,4-thiadiazole regioisomer (42 ) is virtually inactive.[4] Molecular modeling suggests this vast difference is due to both thermodynamic stability and the specific orientation of the molecule within the receptor's binding pocket, which facilitates crucial interactions.[4]

Broader Context: Docking of 1,3,4-Thiadiazole Derivatives

While direct comparative studies are not always available, numerous docking studies on 1,3,4-thiadiazole derivatives highlight their potential against a range of targets. This data provides a broader context for the therapeutic applicability of the thiadiazole scaffold.

Table 2: Summary of Docking Studies for 1,3,4-Thiadiazole Derivatives Against Various Targets
Target EnzymeDerivative ClassBest Docking Score (kcal/mol)Key Interactions NotedReference
Dihydrofolate Reductase (DHFR)5-(3,5-dinitrophenyl)-1,3,4-thiadiazoles-Hydrogen bond with Ser59, Arene-arene with Phe31[1]
ADP-sugar pyrophosphatase (NUDT5)5-amino-1,3,4-thiadiazol-2-yl derivatives-8.9Four hydrogen bonds formed with the enzyme[2]
Focal Adhesion Kinase (FAK)1,3,4-thiadiazol-2-amide derivatives--[5]
Urease2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides-Binding interactions confirmed through docking[6]

Note: Direct docking scores are not always reported in the same format across publications; the table indicates successful docking and key interactions where specified.

Signaling Pathway Inhibition

The potent antagonism of the adenosine A3 receptor by the 1,2,4-thiadiazole derivative 39 prevents the downstream signaling cascade that is often implicated in inflammatory responses. The diagram below illustrates this inhibitory action.

G receptor Adenosine A3 Receptor (GPCR) gprotein Gi Protein receptor->gprotein Activates agonist Adenosine (Agonist) agonist->receptor Activates antagonist 1,2,4-Thiadiazole (Antagonist) antagonist->receptor Blocks ac Adenylyl Cyclase gprotein->ac Inhibits atp ATP camp cAMP (decreased) atp->camp Conversion Blocked response Inhibition of Inflammatory Response camp->response

Caption: Inhibition of the Adenosine A3 receptor signaling pathway.

Conclusion

The comparative analysis of 1,2,4-thiadiazole isomers through molecular docking reveals the profound impact of isomeric structure on biological activity. As evidenced by the case of the adenosine A3 receptor, the 1,2,4-thiadiazole scaffold can offer significantly higher potency compared to its 1,3,4-thiadiazole counterpart, highlighting the importance of isomer consideration in rational drug design. While a broader range of direct comparative studies is needed, the existing body of research underscores the versatility of the thiadiazole core. By leveraging computational tools like molecular docking, researchers can more effectively navigate the chemical space of these isomers to develop novel, potent, and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1,2,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Chloro-1,2,4-thiadiazole, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a laboratory fume hood.[1] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE ItemSpecificationSource
Eye ProtectionChemical safety goggles or face shield (European Standard EN 166).[2][2]
Hand ProtectionProtective gloves.[2]
Skin and Body ProtectionAppropriate protective clothing to prevent skin exposure.[2]
Respiratory ProtectionNIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[3][4]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

Disposal Workflow

The proper disposal of this compound is governed by its classification as a hazardous waste. The following diagram outlines the necessary steps for its safe and compliant disposal.

Figure 1: Disposal Workflow for this compound A START: this compound Waste Generated B Is the waste container properly labeled as 'Hazardous Waste'? A->B C Label the container with: - 'Hazardous Waste' - Chemical Name - Percent Composition B->C No D Is the container compatible, in good condition, and with a proper closure? B->D Yes C->D E Transfer waste to a compatible container. Ensure it is not leaking. D->E No F Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. D->F Yes E->F G Segregate from incompatible materials (e.g., strong oxidizing agents). F->G H Arrange for disposal through a licensed hazardous waste disposal company. G->H I Consult local, regional, and national hazardous waste regulations for complete and accurate classification. H->I J END: Compliant Disposal I->J

Figure 1: Disposal Workflow for this compound

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as special waste, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[5]

  • Waste Identification and Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated and compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management :

    • Ensure the waste container is in good condition, free from leaks, and has a secure cap.[6]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: this compound.[6] Include the percentage composition if it is part of a mixture.[6]

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated.

    • Segregate the container from incompatible materials, such as strong oxidizing agents.[4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance :

    • It is the responsibility of the waste generator to ensure that the disposal method complies with all local, regional, and national regulations for hazardous waste.[3] Chemical waste generators must consult these regulations to ensure complete and accurate classification.[3]

Note on Chemical Inactivation: Publicly available scientific literature and safety data sheets do not provide specific, validated protocols for the chemical inactivation or neutralization of this compound for disposal purposes. Therefore, disposal via a licensed hazardous waste facility is the only recommended and compliant method.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,2,4-thiadiazole
Reactant of Route 2
5-Chloro-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.